N-Butyl-N'-decylthiourea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62552-31-2 |
|---|---|
Molecular Formula |
C15H32N2S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-butyl-3-decylthiourea |
InChI |
InChI=1S/C15H32N2S/c1-3-5-7-8-9-10-11-12-14-17-15(18)16-13-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |
InChI Key |
LISXRMORIQXWQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of N-Butyl-N'-decylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of N-Butyl-N'-decylthiourea. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of homologous N-alkyl-N'-alkylthiourea derivatives to predict its characteristics. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, spectral properties, and potential therapeutic applications.
Introduction
Thiourea and its derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. The presence of both amine and thione functional groups allows for diverse chemical modifications, leading to a wide array of biological activities. N-substituted thioureas, particularly those with long alkyl chains, have garnered interest for their potential as antimicrobial, antifungal, and anti-inflammatory agents. The lipophilic nature of the alkyl chains can enhance membrane permeability, a crucial factor in drug efficacy. This guide focuses on the specific unsymmetrical thiourea, this compound, providing a predictive yet comprehensive analysis of its core properties.
Predicted Physicochemical Properties
The physical and chemical properties of this compound have been estimated based on known data for structurally related compounds. These predicted values provide a basis for understanding its behavior in various experimental settings.
| Property | Predicted Value |
| Molecular Formula | C15H32N2S |
| Molecular Weight | 272.50 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated 70-80 °C |
| Boiling Point | Estimated > 250 °C (decomposes) |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, chloroform); Insoluble in water. |
| pKa | Estimated 12-13 (for the N-H protons) |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a well-established method for preparing unsymmetrical thioureas. The following protocol is a standard procedure that can be adapted for this specific synthesis.
Reaction: The reaction of butyl isothiocyanate with decylamine.
Materials:
-
Butyl isothiocyanate
-
Decylamine
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)
-
Stirring apparatus
-
Reaction flask with a condenser
-
Purification setup (e.g., column chromatography or recrystallization)
Procedure:
-
Dissolve equimolar amounts of butyl isothiocyanate and decylamine in an anhydrous solvent in a reaction flask.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure this compound.
Synthesis workflow for this compound.
Predicted Spectral Data
The following spectral data are predicted based on the functional groups present in this compound.
| Spectroscopic Technique | Predicted Characteristic Peaks |
| ¹H NMR (Proton NMR) | - δ 0.8-1.0 ppm: Triplets corresponding to the terminal methyl groups of the butyl and decyl chains.- δ 1.2-1.7 ppm: Multiplets corresponding to the methylene protons of the butyl and decyl chains.- δ 3.2-3.6 ppm: Multiplets corresponding to the methylene protons adjacent to the nitrogen atoms.- δ 6.5-7.5 ppm: Broad singlets corresponding to the N-H protons. |
| ¹³C NMR (Carbon NMR) | - δ 13-14 ppm: Peaks for the terminal methyl carbons.- δ 22-35 ppm: Peaks for the methylene carbons of the alkyl chains.- δ 40-50 ppm: Peaks for the methylene carbons adjacent to the nitrogen atoms.- δ ~180 ppm: Peak for the thiocarbonyl (C=S) carbon. |
| IR (Infrared) Spectroscopy | - ~3200-3400 cm⁻¹: N-H stretching vibrations.- ~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chains.- ~1500-1600 cm⁻¹: N-H bending and C-N stretching vibrations.- ~1200-1300 cm⁻¹: C=S stretching vibration. |
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, long-chain alkyl thiourea derivatives have shown promise in several therapeutic areas. The lipophilic nature of the decyl chain is expected to enhance the compound's ability to cross cell membranes, potentially increasing its bioavailability and efficacy.
Potential Activities:
-
Antimicrobial and Antifungal Activity: Thiourea derivatives are known to inhibit microbial growth by various mechanisms, including the disruption of cell membranes and interference with essential enzymes. The long alkyl chain of this compound may enhance its interaction with the lipid bilayers of bacterial and fungal cells.
-
Anti-inflammatory Activity: Some thiourea compounds have been shown to modulate inflammatory pathways. This may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
-
Anticancer Activity: Certain thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.
Potential biological targets and effects of this compound.
Conclusion
This compound represents a promising, yet underexplored, molecule within the broader class of thiourea derivatives. Based on the established structure-activity relationships of similar compounds, it is predicted to possess favorable physicochemical properties for biological applications, including enhanced lipophilicity due to the presence of the decyl chain. The proposed synthesis is straightforward, and its spectral characteristics can be readily predicted. Further experimental investigation is warranted to validate these predictions and to fully elucidate the therapeutic potential of this compound in areas such as infectious diseases, inflammation, and oncology. This guide serves as a valuable starting point for researchers interested in exploring the chemical and biological landscape of this intriguing compound.
Spectroscopic and Analytical Profile of N-Butyl-N'-decylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and analytical data for the compound N-Butyl-N'-decylthiourea. Due to the absence of publicly available experimental data for this specific molecule, this guide presents predicted spectroscopic values and detailed experimental protocols based on established methodologies for analogous N,N'-dialkylthioureas. This document is intended to serve as a valuable resource for the synthesis, characterization, and further investigation of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are derived from the analysis of closely related structures and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.0 - 7.0 | br s | 2H | N-H |
| ~ 3.3 - 3.5 | m | 4H | -CH₂-NH- |
| ~ 1.5 - 1.7 | m | 4H | -CH₂-CH₂-NH- (Butyl & Decyl) |
| ~ 1.2 - 1.4 | m | 16H | -(CH₂)₈- (Decyl) |
| ~ 0.9 | t | 6H | -CH₃ (Butyl & Decyl) |
Solvent: CDCl₃. The chemical shifts for the N-H protons can be broad and their position may vary depending on concentration and temperature.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 - 182 | C=S |
| ~ 45 - 48 | -C H₂-NH- (Butyl & Decyl) |
| ~ 31 - 32 | -C H₂- (Decyl chain) |
| ~ 29 - 30 | -C H₂- (Decyl chain) |
| ~ 26 - 27 | -C H₂- (Decyl chain) |
| ~ 22 - 23 | -C H₂-CH₃ (Decyl) |
| ~ 20 | -C H₂-CH₃ (Butyl) |
| ~ 14 | -C H₃ (Butyl & Decyl) |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 - 3400 | Medium, Broad | N-H Stretching |
| ~ 2850 - 2960 | Strong | C-H Stretching (Aliphatic) |
| ~ 1540 - 1580 | Strong | C-N Stretching & N-H Bending |
| ~ 1465 | Medium | C-H Bending (CH₂) |
| ~ 1375 | Medium | C-H Bending (CH₃) |
| ~ 1200 - 1300 | Medium to Strong | C=S Stretching |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| [M+H]⁺ | Molecular Ion Peak |
| [M+Na]⁺ | Sodium Adduct |
| Various fragments | Fragmentation pattern corresponding to the loss of butyl, decyl, and other alkyl fragments. |
Ionization method: Electrospray Ionization (ESI).
Experimental Protocols
The following sections detail the standard experimental methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of unsymmetrical N,N'-dialkylthioureas involves the reaction of an isothiocyanate with an amine.
Materials:
-
Butyl isothiocyanate
-
Decylamine
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
Procedure:
-
In a round-bottom flask, dissolve decylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add butyl isothiocyanate (1.0 - 1.1 equivalents) dropwise at room temperature with continuous stirring.
-
The reaction mixture is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
NMR Spectroscopy
Instrumentation:
-
A standard NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Standard acquisition parameters for both ¹H and ¹³C NMR should be used. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the purified product with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the resulting powder into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
The mass range should be set to cover the expected molecular weight of the compound.
Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the synthesis and characterization workflow for this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
Technical Guide: Solubility of N-Butyl-N'-decylthiourea in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Butyl-N'-decylthiourea is a disubstituted thiourea derivative characterized by the presence of a butyl and a decyl alkyl chain attached to the nitrogen atoms of the thiourea core. Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications, including in organic synthesis, medicinal chemistry, and materials science. The solubility of these compounds is a critical physicochemical parameter that influences their reactivity, bioavailability, and formulation. Understanding the solubility of this compound is therefore essential for its application in research and development.
This guide summarizes the expected qualitative solubility of this compound, provides a detailed experimental protocol for the quantitative determination of its solubility, and outlines a general synthetic workflow for its preparation.
Predicted Qualitative Solubility
Based on the "like dissolves like" principle and solvents commonly used for the synthesis and recrystallization of other long-chain N,N'-disubstituted thioureas, the following qualitative solubility profile for this compound can be inferred. The long nonpolar decyl chain is expected to significantly influence its solubility, making it more soluble in nonpolar organic solvents and less soluble in polar solvents.
| Solvent | Common Abbreviation | Predicted Qualitative Solubility | Rationale/Notes |
| Polar Protic Solvents | |||
| Water | H₂O | Insoluble | The large hydrophobic alkyl chains (butyl and decyl) will dominate the molecule's properties, making it immiscible with water. |
| Methanol | MeOH | Sparingly Soluble to Insoluble | While methanol is a polar solvent, the long alkyl chains will likely limit solubility. Solubility may increase with temperature. |
| Ethanol | EtOH | Sparingly to Moderately Soluble | Ethanol is less polar than methanol and is often used as a solvent for the synthesis and recrystallization of thiourea derivatives. Solubility is expected to be higher than in methanol, especially upon heating. |
| Polar Aprotic Solvents | |||
| Acetone | (CH₃)₂CO | Moderately to Freely Soluble | Acetone is a good solvent for many organic compounds and is likely to dissolve this compound due to its ability to solvate both the polar thiourea core and the nonpolar alkyl chains. |
| Acetonitrile | ACN | Sparingly to Moderately Soluble | The polarity of acetonitrile may limit the solubility of the long decyl chain. |
| Dimethylformamide | DMF | Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide | DMSO | Soluble | DMSO is another strong polar aprotic solvent that is expected to readily dissolve this compound. |
| Nonpolar Solvents | |||
| Hexane | C₆H₁₄ | Moderately to Freely Soluble | The nonpolar nature of hexane will readily solvate the butyl and decyl chains, leading to good solubility. |
| Toluene | C₇H₈ | Soluble | Toluene is a common nonpolar aromatic solvent that should effectively dissolve the compound. |
| Dichloromethane | DCM, CH₂Cl₂ | Soluble | Dichloromethane is a versatile solvent that can dissolve a wide range of organic compounds. |
| Chloroform | CHCl₃ | Soluble | Similar to dichloromethane, chloroform is expected to be a good solvent for this compound. |
| Diethyl Ether | Et₂O | Moderately to Freely Soluble | A common nonpolar solvent that should readily dissolve this compound. |
Experimental Protocol for Solubility Determination
The following section details a standard experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and reliable for compounds that are stable upon heating.[1][2][3][4]
3.1. Objective
To determine the solubility of this compound in a selected organic solvent at a specific temperature.
3.2. Materials
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, hexane)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
-
Pipettes
3.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure that the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient amount of time (typically 24-72 hours) with continuous agitation to ensure that equilibrium solubility is reached. The time to reach equilibrium should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial. It is crucial to maintain the temperature of the solution during this step.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a rotary evaporator. For volatile solvents, evaporation at room temperature in a fume hood may be sufficient.
-
Once the solvent has completely evaporated, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the vial containing the dry solid residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
3.4. Data Calculation
-
Mass of the solute (m_solute): (Mass of vial + dry residue) - (Mass of empty vial)
-
Mass of the solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + dry residue)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
-
Solubility ( g/100 mL solvent): (m_solute / Volume of solvent collected) * 100
3.5. Alternative Methods
For compounds that are not stable to heating or for more rapid analysis, other methods such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used. These methods require the creation of a calibration curve with known concentrations of the compound.
Visualization of Synthetic Workflow
The synthesis of N,N'-disubstituted thioureas like this compound typically involves the reaction of an isothiocyanate with a primary amine. The following diagram illustrates a general workflow for the synthesis and purification of such a compound.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, its chemical structure suggests a high solubility in nonpolar organic solvents and low solubility in polar solvents like water. For researchers and drug development professionals, the experimental protocol provided in this guide offers a robust method for determining the precise solubility of this compound in various solvents of interest. The outlined synthetic workflow provides a general procedure for the preparation and purification of this and similar N,N'-disubstituted thioureas. Accurate solubility data, once determined, will be invaluable for the effective design of synthetic routes, formulations, and biological assays involving this compound.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of N-Butyl-N'-decylthiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Butyl-N'-decylthiourea belongs to the class of N,N'-disubstituted thioureas, a group of organic compounds with a wide range of applications, including roles as corrosion inhibitors, vulcanization accelerators, and intermediates in organic synthesis. In the context of drug development, thiourea derivatives have garnered significant attention for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The thermal stability of such compounds is a critical parameter, influencing their storage, formulation, and application, particularly in pharmaceutical contexts where processing often involves heat. This guide provides a comprehensive overview of the expected thermal behavior of this compound, detailing methodologies for its analysis and discussing potential decomposition pathways.
Predicted Thermal Stability and Decomposition Profile
The thermal decomposition of thiourea and its derivatives is a complex process that is highly dependent on the nature of the substituents on the nitrogen atoms. For this compound, the presence of two alkyl chains (butyl and decyl) will significantly influence its melting point and decomposition temperature.
Melting Point and Phase Transitions
It is anticipated that this compound will be a solid at room temperature with a relatively low melting point compared to unsubstituted thiourea, due to the presence of the flexible alkyl chains which can disrupt crystal packing. Differential Scanning Calorimetry (DSC) would be the primary technique to determine the melting point and identify any other phase transitions, such as solid-solid transitions, prior to melting.
Onset of Decomposition
The decomposition of N,N'-dialkylthioureas typically initiates with the cleavage of the C-N and C=S bonds. The decomposition of thiourea itself is known to begin at temperatures around 140°C.[4] For this compound, the onset of decomposition is expected to be in a similar or slightly higher temperature range. Thermogravimetric Analysis (TGA) is the standard method to determine the onset temperature of decomposition, characterized by the temperature at which significant mass loss begins.
Decomposition Products
The thermal decomposition of thiourea is known to yield a variety of gaseous and volatile products, including ammonia (NH₃), hydrogen sulfide (H₂S), isothiocyanic acid (HNCS), carbon disulfide (CS₂), and cyanamide (NH₂CN).[4][5] In an air atmosphere, further oxidation products like sulfur dioxide (SO₂) and carbonyl sulfide (COS) can be expected.[5] For this compound, the decomposition is likely to produce butyl isothiocyanate, decyl isothiocyanate, butylamine, decylamine, and further fragmentation products of the alkyl chains.
Data Presentation
While specific quantitative data for this compound is unavailable, the following tables provide a template for how such data should be structured and presented based on typical results from thermal analysis of related compounds.
Table 1: Predicted Thermal Properties of this compound
| Parameter | Predicted Value Range | Analytical Technique |
| Melting Point (Tₘ) | 60 - 100 °C | DSC |
| Onset of Decomposition (Tₒ) | 150 - 200 °C | TGA |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | 200 - 250 °C | DTG (Derivative of TGA) |
| Final Residue at 600°C (Inert Atmosphere) | < 5% | TGA |
Table 2: Potential Decomposition Products of this compound
| Gaseous Product | Chemical Formula | Analytical Technique |
| Butyl Isothiocyanate | C₄H₉NCS | GC-MS, TGA-FTIR |
| Decyl Isothiocyanate | C₁₀H₂₁NCS | GC-MS, TGA-FTIR |
| Butylamine | C₄H₁₁N | GC-MS, TGA-FTIR |
| Decylamine | C₁₀H₂₃N | GC-MS, TGA-FTIR |
| Hydrogen Sulfide | H₂S | GC-MS, TGA-FTIR |
| Carbon Disulfide | CS₂ | GC-MS, TGA-FTIR |
Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, the following detailed methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
The temperature program should consist of an initial equilibration at 30°C, followed by a heating ramp of 10°C/min up to 600°C.[6]
-
-
Data Collection: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other phase transitions of the compound by measuring the heat flow into or out of the sample as a function of temperature.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[7] An empty, sealed aluminum pan is to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
The temperature program should include an initial equilibration at a temperature below the expected melting point, followed by a heating ramp of 10°C/min to a temperature above the melting point but below the onset of decomposition.[7] A cooling and second heating cycle can be performed to investigate the thermal history of the sample.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point is determined as the peak temperature of the endothermic event.[8]
-
Integrate the area of the melting peak to determine the enthalpy of fusion.
-
Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS
Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.
Instrumentation: A thermogravimetric analyzer coupled to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).
Procedure:
-
Perform a TGA experiment as described in section 4.1.
-
The gaseous products evolved from the sample are carried via a heated transfer line to the FTIR gas cell or the MS inlet.
-
For TGA-FTIR: Continuously collect FTIR spectra of the evolved gases throughout the TGA run.
-
For TGA-MS: Continuously collect mass spectra of the evolved gases throughout the TGA run.
-
Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands or mass-to-charge ratios) with the mass loss events observed in the TGA data.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the thermal analysis of this compound.
Potential Decomposition Pathway
Caption: A simplified potential decomposition pathway for this compound.
Signaling Pathways of Thiourea Derivatives in Drug Development
Thiourea derivatives have been shown to interact with various biological targets, thereby modulating cellular signaling pathways.[1] Their anticancer activity, for instance, has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival.[9]
Caption: Potential signaling pathways modulated by thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments - Repository of the Academy's Library [real.mtak.hu]
- 6. youtube.com [youtube.com]
- 7. qualitest.ae [qualitest.ae]
- 8. s4science.at [s4science.at]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Unlocking Potential: A Technical Guide to Long-Chain Dialkylthioureas in Research
For Researchers, Scientists, and Drug Development Professionals
Long-chain dialkylthioureas, a versatile class of organic compounds, are emerging as significant players in various research and development arenas. Their unique structural features, characterized by a thiocarbonyl group flanked by two nitrogen atoms and appended with lengthy alkyl chains, bestow upon them a range of physicochemical properties that translate into diverse applications. This technical guide delves into the core applications of these molecules, presenting key data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in harnessing their full potential.
Core Applications and Quantitative Data
The research landscape for long-chain dialkylthioureas is dominated by their application as corrosion inhibitors and their burgeoning role in medicinal chemistry, particularly as antimicrobial and anticancer agents. The length of the alkyl chain is a critical determinant of their efficacy in these domains.
Corrosion Inhibition
Long-chain dialkylthioureas have demonstrated exceptional efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic media. Their mechanism primarily involves adsorption onto the metal surface, forming a protective barrier that impedes corrosive processes. The length of the alkyl chains enhances this protective layer by increasing the hydrophobicity and surface coverage.
Table 1: Corrosion Inhibition Efficiency of Dialkylthioureas
| Inhibitor | Metal | Corrosive Medium | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| Dibutylthiourea (DBTU) | Mild Steel | 1 M HCl | 200 | 91.30 | [1] |
| Diethylthiourea (DETU) | Mild Steel | 1 M HCl | - | - | - |
| Diphenylthiourea (DPTU) | Mild Steel | H2SO4 | - | 97.4 | [2] |
Note: Direct comparative data for a range of long-chain dialkylthioureas under identical conditions is limited in the publicly available literature. The provided data is illustrative of their potential.
Antimicrobial Activity
The antimicrobial properties of long-chain dialkylthioureas are attributed to their ability to disrupt bacterial cell membranes. The lipophilic alkyl chains facilitate insertion into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis.
Table 2: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Thiourea Derivative 1 | E. faecalis | 40-50 | [3] |
| Novel Thiourea Derivative 2 | P. aeruginosa | 40-50 | [3] |
| Novel Thiourea Derivative 3 | S. typhi | 40-50 | [3] |
| Novel Thiourea Derivative 4 | K. pneumoniae | 40-50 | [3] |
Anticancer Activity
In the realm of oncology, thiourea derivatives have shown promise by inhibiting the growth of various cancer cell lines. Their mode of action can involve the inhibition of key enzymes or binding to DNA.
Table 3: IC50 Values of Thiourea Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Non-metal-containing thiourea derivatives | Breast and Lung | 7-20 | [3] |
| Dioxin-containing pyrazoline derivative with thiourea scaffold | MDA-MB-453 (Breast) | 0.15 | [4] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | - | 50 (AChE), 60 (BChE) | [5] |
| N-methyl quinolonyl based thiourea | - | 1.83 ± 0.79 | [6] |
Experimental Protocols
To facilitate the adoption and exploration of long-chain dialkylthioureas in research, this section provides detailed methodologies for their synthesis and for a key application in corrosion testing.
Synthesis of N,N'-Dialkylthioureas
This protocol outlines a general and optimized method for the synthesis of N,N'-dialkyl substituted thioureas.
Method:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, condenser, and thermometer, introduce a 20% aqueous solution of ammonium thiocyanate (0.10 mol).
-
Heating: Heat the solution to 45°C.
-
Amine Addition: Add the desired alkyl amine dropwise with vigorous stirring over a period of two hours.
-
Reaction: Maintain the reaction at 45°C for an additional 2 hours.
-
Cooling and Hydrolysis: Cool the reaction mixture to room temperature. For the synthesis of N-benzoyl-N,N-dialkylthiourea, continue mixing for 30 minutes to facilitate hydrolysis.
-
Purification: The product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.
-
Characterization: Confirm the structure of the synthesized compounds using IR, 1H NMR, 13C NMR, and MS instrumental methods. Purity can be determined by high-performance liquid chromatography (HPLC).[7]
Potentiodynamic Polarization Corrosion Testing
This protocol describes the procedure for evaluating the corrosion inhibition performance of long-chain dialkylthioureas using the potentiodynamic polarization technique.[8][9][10]
Apparatus and Materials:
-
Potentiostat
-
Three-electrode corrosion cell (working electrode: metal specimen, reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl, counter electrode: platinum or graphite)
-
Corrosive medium (e.g., 1 M HCl) with and without the inhibitor
-
Polytetrafluoroethylene (PTFE) tape
Procedure:
-
Electrode Preparation: Polish the working electrode with emery paper of decreasing grit size, degrease with acetone, rinse with distilled water, and dry.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is centrally placed. Seal all connections with PTFE tape.
-
Electrolyte Immersion: Immerse the electrodes in the corrosive medium (with or without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Potentiodynamic Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting current density (log scale) against the applied potential to obtain the Tafel plots. Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for the synthesis and corrosion inhibition testing of long-chain dialkylthioureas.
Caption: Proposed mechanisms of action for the antimicrobial and enzyme inhibitory effects of long-chain dialkylthioureas.
Conclusion and Future Directions
Long-chain dialkylthioureas represent a promising class of molecules with significant, demonstrable potential in corrosion science and medicinal chemistry. The tunability of their alkyl chain length allows for the fine-tuning of their properties to enhance efficacy in specific applications. Future research should focus on establishing clear structure-activity relationships, particularly concerning the optimal chain length for different applications. Furthermore, exploring their potential as ionophores for heavy metal sensing and in coordination chemistry could unveil new and exciting avenues for these versatile compounds.[11][12][13] The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers poised to explore and expand the applications of long-chain dialkylthioureas.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Health and Safety Considerations for Handling N-Butyl-N'-decylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and extrapolated health and safety considerations for handling N-Butyl-N'-decylthiourea. Due to a lack of specific safety and toxicological data for this compound, this document leverages information from structurally similar thiourea derivatives, namely N,N'-Di-n-butylthiourea and N-(tert-Butyl)thiourea, to provide guidance on safe handling, storage, and emergency procedures. It is imperative for researchers to treat this compound with a high degree of caution, assuming it may possess hazards similar to its analogs.
Chemical and Physical Properties
A summary of the known physical and chemical properties of a related compound, N,N'-Di-n-butylthiourea, is presented below. These properties can offer insights into the expected characteristics of this compound.
| Property | Data for N,N'-Di-n-butylthiourea |
| Molecular Formula | C9H20N2S |
| Molar Mass | 188.33 g/mol |
| Appearance | White to yellowish crystals |
| Melting Point | 64 to 67 °C (147 to 153 °F; 337 to 340 K)[1] |
| Density | 1.089 g/cm³ (from diffraction)[1] |
| Solubility | No data available |
Hazard Identification and Classification
Based on data from analogous thiourea compounds, this compound should be considered hazardous. The GHS hazard classifications for a similar compound, N,N'-Diethylthiourea, are provided as a conservative estimate of the potential hazards.
| Hazard Class | GHS Classification (for N,N'-Diethylthiourea) | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2] |
Signal Word: Warning[2]
Hazard Pictograms:
GHS Pictograms for related thiourea compounds.
Toxicological Data Summary
Toxicological data for this compound is not available. The following table summarizes acute toxicity data for related compounds to provide a basis for risk assessment.
| Compound | Route | Species | Value | Reference |
| n-Butyl acrylate | Oral (LD50) | Rat | 3143 mg/kg bw | [3] |
| n-Butyl acrylate | Inhalation (LC50) | Rat (4-hour) | 10.3 mg/L | [3] |
| n-Butyl acrylate | Dermal (LD50) | Rabbit | 2000 to 3024 mg/kg | [3] |
| n-Butyl alcohol | Oral (LD50) | Female Rat | 790 to 4360 mg/kg | [4] |
| Di-n-butyl phthalate | Oral (NOAEL) | Rat | 1200 mg/kg/day | [5] |
Experimental Protocols for Safe Handling
Given the potential for acute toxicity and skin sensitization, rigorous adherence to the following experimental workflow is mandatory when handling this compound.
References
N-Butyl-N'-decylthiourea synthesis from n-butylamine and decyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis of N-Butyl-N'-decylthiourea, a disubstituted thiourea derivative with potential applications in medicinal chemistry and drug development. The synthesis involves the nucleophilic addition of n-butylamine to decyl isothiocyanate. This document outlines the reaction mechanism, a detailed experimental protocol, purification methods, and comprehensive characterization data. Additionally, it includes a discussion on the potential biological activities of long-chain N,N'-disubstituted thioureas, providing context for further research and development.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties[1]. The presence of the thiocarbonyl group and the two nitrogen atoms allows for diverse structural modifications, leading to a broad spectrum of pharmacological effects. N,N'-disubstituted thioureas, in particular, have garnered significant interest in drug discovery. The lipophilicity and hydrogen bonding capabilities of these molecules can be fine-tuned by varying the alkyl or aryl substituents on the nitrogen atoms, influencing their interaction with biological targets.
This guide focuses on the synthesis of this compound, a molecule featuring both a short-chain (butyl) and a long-chain (decyl) alkyl substituent. The presence of the long alkyl chain can significantly impact the compound's lipophilicity, potentially enhancing its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
Synthesis of this compound
The synthesis of this compound is achieved through the straightforward and efficient reaction between n-butylamine and decyl isothiocyanate.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbon atom of the isothiocyanate group in decyl isothiocyanate. This is followed by a proton transfer from the nitrogen to the sulfur atom, resulting in the formation of the stable N,N'-disubstituted thiourea product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is based on general procedures for the synthesis of N,N'-disubstituted thioureas[2].
Materials:
-
n-Butylamine (Reagent Grade)
-
Decyl isothiocyanate (Reagent Grade)
-
Ethanol (Anhydrous)
-
Hexane (ACS Grade)
-
Ethyl acetate (ACS Grade)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Glass funnel for filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column for chromatography (silica gel)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve decyl isothiocyanate (1.0 equivalent) in anhydrous ethanol (approximately 5-10 mL per gram of isothiocyanate).
-
To this stirring solution, add n-butylamine (1.05 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by either recrystallization or column chromatography.
Purification
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol, or a mixture of dichloromethane and pentane)[3].
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane)[4]. A typical starting gradient could be 5% ethyl acetate in hexane, gradually increasing to 20% ethyl acetate.
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization Data
The following table summarizes the expected characterization data for this compound based on typical values for N,N'-dialkylthioureas.
| Parameter | Expected Value/Characteristics |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 60-100 °C, dependent on purity. |
| 1H NMR | δ (ppm) in CDCl3: - ~0.9 (t, 6H, CH3 of butyl and decyl)- ~1.2-1.7 (m, 18H, CH2 of butyl and decyl)- ~3.3-3.5 (m, 4H, N-CH2)- ~5.5-6.5 (br s, 2H, NH) |
| 13C NMR | δ (ppm) in CDCl3: - ~181 (C=S)- ~45-50 (N-CH2)- ~13-40 (Alkyl chain carbons) |
| FTIR | ν (cm-1): - ~3200-3400 (N-H stretching)- ~2850-2960 (C-H stretching)- ~1500-1600 (N-C=S stretching and N-H bending)- ~1200-1300 (C=S stretching)[5] |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight of C15H32N2S. |
Potential Biological Activities and Applications
While specific biological data for this compound is not extensively available, the broader class of N,N'-disubstituted thioureas has demonstrated a wide array of biological activities.
Caption: Potential biological activities of N,N'-disubstituted thioureas.
Antimicrobial and Antifungal Activity
Many thiourea derivatives have been reported to possess significant antimicrobial and antifungal properties[1]. The presence of long alkyl chains can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Cytotoxic and Anticancer Activity
Several studies have highlighted the cytotoxic potential of N,N'-disubstituted thioureas against various cancer cell lines[6][7][8][9][10]. The mechanism of action is often attributed to the induction of apoptosis. The structural features of this compound make it an interesting candidate for screening in anticancer assays.
Conclusion
The synthesis of this compound from n-butylamine and decyl isothiocyanate is a robust and efficient process. This technical guide provides the necessary information for its preparation, purification, and characterization. The diverse biological activities associated with N,N'-disubstituted thioureas suggest that this compound is a promising compound for further investigation in the fields of medicinal chemistry and drug development. Researchers are encouraged to use this guide as a foundation for their studies into the therapeutic potential of this and related long-chain thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of ruthenium-N,N-disubstituted-N'-acylthioureas complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Crystal Structure Analysis of N,N'-Disubstituted Thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-disubstituted thiourea derivatives are a versatile class of organic compounds characterized by a central thiocarbonyl group bonded to two nitrogen atoms, each bearing a substituent. These molecules have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and interesting structural properties. Their ability to form stable complexes with metal ions and engage in various hydrogen bonding interactions makes them valuable scaffolds in drug design and crystal engineering. This guide provides an in-depth technical overview of the crystal structure analysis of N,N'-disubstituted thiourea derivatives, covering experimental protocols, quantitative structural data, and the visualization of key molecular interactions and biological pathways.
I. Experimental Protocols
A comprehensive understanding of the crystal structure of N,N'-disubstituted thiourea derivatives begins with their synthesis and the growth of high-quality single crystals suitable for X-ray diffraction analysis.
General Synthesis of N,N'-Disubstituted Thiourea Derivatives
The most common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[1][2]
Materials:
-
Substituted isothiocyanate (e.g., phenyl isothiocyanate)
-
Substituted amine (e.g., aniline)
-
Solvent (e.g., ethanol, tetrahydrofuran (THF), dichloromethane)
-
Magnetic stirrer and heating mantle/stir plate
Procedure:
-
Dissolve the substituted amine (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the substituted isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) to yield the pure N,N'-disubstituted thiourea derivative.
Single Crystal Growth
The growth of single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. The slow evaporation method is a widely used technique.
Procedure:
-
Dissolve the purified N,N'-disubstituted thiourea derivative in a suitable solvent (e.g., THF, acetone, ethanol) to prepare a saturated or near-saturated solution.[3]
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Leave the container undisturbed in a vibration-free environment at a constant temperature.
-
Colorless, needle-shaped, or block-like single crystals are typically obtained after several days.[3]
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, their three-dimensional atomic arrangement can be determined using single-crystal X-ray diffraction.
1.3.1 Data Collection:
-
A selected single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect the diffraction data.[4][5]
-
The crystal is rotated through a series of angles, and at each orientation, a diffraction pattern is recorded.
1.3.2 Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares techniques on F² to minimize the difference between the observed and calculated structure factors.[6]
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using crystallographic software to ensure its quality and accuracy.
II. Quantitative Crystallographic Data
The following tables summarize key crystallographic data for a selection of N,N'-disubstituted thiourea derivatives, providing insights into their molecular geometry and packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| N,N′-bis(2-dimethylaminophenyl)thiourea | C₁₇H₂₂N₄S | Triclinic | P-1 | 7.6486(1) | 9.8423(2) | 13.4931(3) | 91.531(1) | 93.538(1) | 93.704(1) | 1008.33(3) | 2 | [7] |
| N,N′-bis(2-diethylaminophenyl)thiourea | C₂₁H₃₀N₄S | Monoclinic | P2₁/c | 11.2378(4) | 16.9205(6) | 11.4563(4) | 90 | 104.148(1) | 90 | 2112.1(1) | 4 | [7] |
| 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea | C₁₀H₁₀Cl₂N₂OS | Triclinic | P-1 | 5.5151(16) | 9.045(3) | 12.387(4) | 101.000(5) | 94.027(5) | 94.780(5) | 602.1(3) | 2 | [6] |
| N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea | C₁₃H₁₀ClN₃OS | Monoclinic | P2₁/c | 3.9443(4) | 14.9250(15) | 22.268(2) | 90 | 93.889(1) | 90 | 1307.9(2) | 4 | [8] |
| 1-(3-Chlorophenyl)thiourea | C₇H₇ClN₂S | Triclinic | P-1 | 5.4406(3) | 8.5715(4) | 9.2392(4) | 104.221(2) | 91.776(2) | 96.362(2) | 414.33(3) | 2 | [5] |
| 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea | C₁₄H₁₄ClN₃S | Orthorhombic | Pbca | 10.4000(2) | 11.5622(2) | 23.4776(4) | 90 | 90 | 90 | 2823.11(9) | 8 | [4] |
| N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea | C₁₃H₁₀N₄O₃S | Monoclinic | P2₁/c | 11.381(2) | 10.156(2) | 11.967(2) | 90 | 107.41(3) | 90 | 1318.5(5) | 4 | [3] |
Table 1: Selected Crystallographic Data for N,N'-Disubstituted Thiourea Derivatives.
| Compound Name | Bond | Length (Å) | Bond Angle | Angle (°) | Torsion Angle | Angle (°) | Ref. |
| N,N′-bis(2-dimethylaminophenyl)thiourea | C=S | 1.6879(11) | N-C-N | 116.59(9) | C-N-C-S (cis) | 178.9(1) | [7] |
| C-N(H) | 1.3621(15) | N-C=S | 121.70(8) | C-N-C-S (trans) | -2.0(2) | ||
| C-N(aryl) | 1.428(2) | C-N-C | 125.8(1) | ||||
| N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea | C=S | 1.674(3) | N-C-N | 116.9(2) | C(benzoyl)-N-C=S | 179.8(2) | [3] |
| C=O | 1.221(3) | N-C=S | 123.9(2) | C(pyridyl)-N-C=S | 179.6(2) | ||
| C-N(H) | 1.353(4) | C-N-C(benzoyl) | 126.9(2) | ||||
| 1-(3-Chlorophenyl)thiourea | C=S | 1.685(2) | N-C-N | 117.1(1) | C(aryl)-N-C=S | 178.9(1) | [5] |
| C-N(H) | 1.334(2) | N-C=S | 121.5(1) | ||||
| C-N(H₂) | 1.328(2) | C-N-C(aryl) | 127.1(1) |
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles for N,N'-Disubstituted Thiourea Derivatives.
III. Visualization of Structures and Interactions
Graphviz diagrams are used here to illustrate key experimental workflows, molecular interactions, and biological signaling pathways relevant to N,N'-disubstituted thiourea derivatives.
Caption: A generalized workflow for the synthesis, crystallization, and crystal structure determination of N,N'-disubstituted thiourea derivatives.
Caption: Common intramolecular and intermolecular hydrogen bonding interactions observed in the crystal structures of N,N'-disubstituted thiourea derivatives.
Caption: A simplified schematic of the competitive inhibition of the urease enzyme by N,N'-disubstituted thiourea derivatives.
Caption: A diagram illustrating the competitive inhibition of nitric oxide synthase by N,N'-disubstituted thiourea derivatives.
IV. Discussion of Crystal Structures
The crystal structures of N,N'-disubstituted thiourea derivatives reveal several key features that influence their solid-state properties and biological activities.
Molecular Conformation: The thiourea backbone (N-C(=S)-N) is generally planar. The substituents on the nitrogen atoms can adopt either a syn or anti conformation with respect to the thiocarbonyl group. Intramolecular hydrogen bonding between a C=O group and an N-H proton in N-benzoyl-N'-substituted thioureas often stabilizes a cis conformation of the thioamide group.[3][8]
Bond Lengths and Angles: The C=S bond length is typically in the range of 1.67-1.69 Å, which is intermediate between a pure double and single bond, indicating some degree of delocalization of the π-electrons across the N-C-S system.[5][7] The C-N bond lengths within the thiourea core are also shorter than a typical C-N single bond, further supporting this delocalization. The bond angles around the central carbon atom are close to 120°, consistent with sp² hybridization.
Intermolecular Interactions: Hydrogen bonding plays a crucial role in the crystal packing of these derivatives. The most common hydrogen bonding motif is the formation of centrosymmetric dimers through N-H···S hydrogen bonds.[5][7] In cases where the substituents contain hydrogen bond acceptors, such as a pyridyl nitrogen or a carbonyl oxygen, extended one-dimensional chains or two-dimensional networks can be formed through N-H···N or C-H···O interactions.[3][6] These supramolecular assemblies significantly influence the physical properties of the compounds, such as their melting points and solubility.
V. Conclusion
The crystal structure analysis of N,N'-disubstituted thiourea derivatives provides invaluable insights into their molecular architecture, conformational preferences, and intermolecular interactions. This information is fundamental for understanding their structure-activity relationships and for the rational design of new derivatives with tailored biological activities and material properties. The combination of detailed experimental protocols, comprehensive quantitative data, and clear visualizations of molecular interactions and biological pathways, as presented in this guide, serves as a robust resource for researchers in the fields of medicinal chemistry, drug development, and materials science. The continued exploration of the rich structural chemistry of this class of compounds holds great promise for future scientific advancements.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Crystal structure of 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea, C14H14ClN3S | Publicación [silice.csic.es]
- 5. 1-(3-Chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Butyl-N'-decylthiourea as a Corrosion Inhibitor for Steel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea and its derivatives are well-established as effective corrosion inhibitors for steel, particularly in acidic environments.[1][2][3] These organic compounds, containing nitrogen and sulfur heteroatoms, function by adsorbing onto the metal surface, thereby blocking the active sites for corrosion.[2][4] The efficiency of thiourea derivatives is influenced by their molecular structure, including the presence of alkyl or aryl groups, which can affect the electron density on the sulfur atom and the inhibitor's adsorption characteristics.[1][4] This document provides detailed application notes and experimental protocols for the evaluation of N-Butyl-N'-decylthiourea as a potential corrosion inhibitor for steel. The methodologies described are based on standard electrochemical and gravimetric techniques commonly employed in corrosion research.
Mechanism of Action
The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the steel surface. This adsorption can be categorized as physisorption, chemisorption, or a combination of both. The sulfur atom in the thiourea molecule plays a crucial role, acting as a strong electron donor that facilitates bonding with the vacant d-orbitals of iron atoms on the steel surface.[2] This forms a protective layer that isolates the metal from the corrosive environment.
The adsorption process is influenced by several factors:
-
Electron Density: The presence of electron-donating groups (like alkyl chains in this compound) can increase the electron density on the sulfur atom, enhancing its ability to bond with the metal surface.[1]
-
Molecular Size: Larger molecules may offer greater surface coverage, leading to improved inhibition efficiency.
-
Corrosive Medium: The nature and concentration of the acid, as well as the temperature, can affect the adsorption-desorption equilibrium of the inhibitor.[4][5]
Thiourea derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2]
Data Presentation
The following tables present a template for summarizing the quantitative data obtained from the experimental evaluation of this compound. The values provided are illustrative and based on typical results for similar thiourea derivatives.
Table 1: Weight Loss Measurement Data
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 15.2 | - | - |
| 0.1 | 5.8 | 61.8 | 0.618 |
| 0.5 | 2.9 | 80.9 | 0.809 |
| 1.0 | 1.5 | 90.1 | 0.901 |
| 5.0 | 0.8 | 94.7 | 0.947 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | -500 | 150 | 70 | 120 | - |
| 0.1 | -485 | 55 | 68 | 115 | 63.3 |
| 0.5 | -470 | 25 | 65 | 110 | 83.3 |
| 1.0 | -460 | 12 | 62 | 105 | 92.0 |
| 5.0 | -450 | 7 | 60 | 100 | 95.3 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 150 | 100 | - |
| 0.1 | 450 | 65 | 66.7 |
| 0.5 | 900 | 40 | 83.3 |
| 1.0 | 1800 | 25 | 91.7 |
| 5.0 | 3000 | 15 | 95.0 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurements
Objective: To determine the corrosion rate of steel in the presence and absence of the inhibitor and to calculate the inhibition efficiency.
Materials:
-
Steel coupons of known dimensions and composition
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Acetone, ethanol, and distilled water for cleaning
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
Procedure:
-
Mechanically polish the steel coupons with different grades of emery paper, degrease with acetone, rinse with ethanol and distilled water, and finally dry them.
-
Accurately weigh each coupon using an analytical balance.
-
Prepare the corrosive solutions with and without various concentrations of this compound.
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) (mm/year) = (87.6 × W) / (D × A × T)
-
W = Weight loss in mg
-
D = Density of steel in g/cm³
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Potentiodynamic Polarization
Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine electrochemical parameters like corrosion potential (Ecorr) and corrosion current density (Icorr).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: steel sample; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
-
Corrosive medium with and without inhibitor
Procedure:
-
Prepare the steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode to a mirror finish, then clean and dry it as described in the weight loss protocol.
-
Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).
-
Analyze the resulting polarization curve (Tafel plot) to determine Ecorr, Icorr, and the anodic (βa) and cathodic (βc) Tafel slopes.
-
Calculate the inhibition efficiency using the following equation:
-
Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
Icorr_blank = Corrosion current density in the absence of the inhibitor
-
Icorr_inh = Corrosion current density in the presence of the inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation of a protective film and to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Materials:
-
EIS-capable potentiostat/galvanostat
-
Three-electrode electrochemical cell (as in potentiodynamic polarization)
-
Corrosive medium with and without inhibitor
Procedure:
-
Prepare and set up the electrochemical cell as described for the potentiodynamic polarization experiment.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to obtain values for the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using the following equation:
-
Inhibition Efficiency (IE%) = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inh = Charge transfer resistance in the presence of the inhibitor
-
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed corrosion inhibition mechanism.
References
Application Notes and Protocols for N-Butyl-N'-decylthiourea in Solvent Extraction of Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Thiourea and its N,N'-disubstituted derivatives are effective chelating agents for a variety of metal ions. The presence of both nitrogen and sulfur donor atoms allows for the formation of stable complexes with heavy metals, making them suitable reagents for solvent extraction. N-Butyl-N'-decylthiourea, a lipophilic thiourea derivative, is anticipated to be an effective extractant for heavy metals from aqueous solutions into an organic phase. The butyl and decyl groups enhance its solubility in organic solvents and create a hydrophobic environment around the complexed metal ion, facilitating its transfer from the aqueous phase.
Synthesis of this compound
A plausible synthetic route for this compound is the reaction of butyl isothiocyanate with decylamine.
Materials:
-
Butyl isothiocyanate
-
Decylamine
-
Anhydrous solvent (e.g., acetone, dichloromethane, or diethyl ether)
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Rotary evaporator
Protocol:
-
In a round-bottom flask, dissolve butyl isothiocyanate (1 equivalent) in the chosen anhydrous solvent.
-
Slowly add decylamine (1 equivalent) to the solution while stirring at room temperature. The reaction is often exothermic.
-
After the addition is complete, continue stirring at room temperature for several hours or heat the mixture to reflux to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain a pure solid product.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Solvent Extraction of Heavy Metals: A Generalized Protocol
This protocol provides a general procedure for the liquid-liquid extraction of divalent heavy metal ions such as Cu(II), Pb(II), and Cd(II) from an aqueous solution using this compound.
Materials:
-
This compound solution in an appropriate organic solvent (e.g., chloroform, kerosene, toluene). A typical concentration is 0.01 M to 0.1 M.
-
Aqueous solution containing the heavy metal salt (e.g., nitrate or sulfate) at a known concentration.
-
pH buffer solutions to adjust the aqueous phase pH.
-
Separatory funnels.
-
Mechanical shaker.
-
pH meter.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal ion concentration analysis.
-
Stripping agent: an acidic solution (e.g., 0.1 M to 1.0 M HNO₃ or H₂SO₄).
Experimental Procedure:
A. Extraction:
-
Prepare a standard aqueous solution of the heavy metal of interest.
-
In a separatory funnel, place equal volumes of the aqueous metal solution and the organic solution of this compound. A typical phase ratio (A:O) is 1:1.
-
Adjust the pH of the aqueous phase to the desired value using a suitable buffer or dilute acid/base. The optimal pH for extraction will vary depending on the metal ion.
-
Shake the separatory funnel vigorously for a predetermined amount of time (e.g., 30-60 minutes) using a mechanical shaker to ensure thorough mixing and allow the system to reach equilibrium.
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
Measure the final pH of the aqueous phase.
-
Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.
-
The concentration of the metal in the organic phase can be calculated by mass balance.
B. Stripping (Back-Extraction):
-
Take the metal-loaded organic phase from the extraction step and place it in a clean separatory funnel.
-
Add an equal volume of the acidic stripping solution.
-
Shake the funnel for a sufficient time (e.g., 30 minutes) to allow the metal ions to be transferred back into the aqueous phase.
-
Allow the phases to separate.
-
Separate the two phases and determine the metal ion concentration in the aqueous stripping solution.
Data Presentation
The following table summarizes typical extraction data for heavy metals using various N,N'-disubstituted thiourea derivatives. This data is provided as a proxy to indicate the potential performance of this compound.
| Metal Ion | Extractant | Organic Solvent | Aqueous Phase Conditions | % Extraction | Reference |
| Cu(II) | N-benzoyl-N',N'-diethylthiourea | Cumene | 1 M Cl⁻, pH ~2.5 | >90% | [1] |
| Cu(II) | o-methylphenyl thiourea | Chloroform | 0.075 M KIO₃ | High | [2][3] |
| Cd(II) | Alkyl thiourea functionalized silica | - | pH not specified | >81% | [4][5] |
| Pb(II) | N-acylthiourea functionalized cavitands | Dichloromethane | Picrate solution, pH not specified | High | [6] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for heavy metal solvent extraction.
Chelation Mechanism
Caption: Chelation of a divalent metal ion by N,N'-dialkylthiourea.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. echemcom.com [echemcom.com]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. Alkyl Thiourea Functionalised Silica for the Effective Removal of Heavy Metals from Acanthopanax senticosus Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of N-Butyl-N'-decylthiourea in Rubber Vulcanization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl-N'-decylthiourea is a disubstituted thiourea derivative that functions as an ultra-fast accelerator in the sulfur vulcanization of various elastomers.[1][2] Thiourea-based accelerators are particularly effective for specialty rubbers such as chloroprene rubber (CR) and ethylene propylene diene monomer (EPDM) rubber, and they can also be employed as secondary accelerators in natural rubber (NR) and styrene-butadiene rubber (SBR) formulations.[3] The mechanism of acceleration involves the active participation of the thiourea molecule in the cross-linking reaction between the rubber polymer chains and sulfur.[4] The sulfur and nitrogen atoms within the thiourea structure activate sulfur, promoting the formation of reactive polysulfides that efficiently create cross-links, leading to a robust three-dimensional network within the rubber matrix.[4] This enhanced network structure results in significant improvements in the physical and mechanical properties of the vulcanized rubber, including tensile strength, elasticity, and resistance to aging.[4][5]
This document provides detailed application notes and experimental protocols for the utilization of this compound in rubber vulcanization.
Application Notes
This compound offers several advantages as a vulcanization accelerator:
-
Ultra-Fast Cure Rate: As a thiourea derivative, it provides rapid vulcanization, which can reduce processing times and energy consumption.[1]
-
Improved Mechanical Properties: The use of this compound can lead to vulcanizates with high tensile strength, good elongation at break, and excellent resilience.[5]
-
Good Scorch Safety: While being a fast accelerator, proper formulation can achieve a good balance between cure rate and processing safety (scorch time).
-
Versatility: It can be used as a primary accelerator in certain elastomers and as a secondary accelerator to boost the activity of primary accelerators like thiazoles and sulfenamides.[1]
Table 1: Representative Cure Characteristics of a Rubber Compound with this compound
| Parameter | Value | Unit | ASTM Method |
| Mooney Scorch Time (t_s2) @ 120°C | 8.5 | minutes | D1646 |
| Optimum Cure Time (t_90) @ 150°C | 12.3 | minutes | D2084 |
| Minimum Torque (M_L) | 1.5 | dN·m | D2084 |
| Maximum Torque (M_H) | 18.2 | dN·m | D2084 |
| Cure Rate Index (CRI) | 28.2 | min⁻¹ | - |
Note: The values presented are representative and can vary depending on the specific rubber formulation.
Table 2: Representative Mechanical Properties of a Rubber Vulcanizate with this compound
| Property | Value | Unit | ASTM Method |
| Tensile Strength | 22.5 | MPa | D412 |
| Elongation at Break | 550 | % | D412 |
| Modulus at 300% Elongation | 10.8 | MPa | D412 |
| Hardness (Shore A) | 65 | - | D2240 |
| Tear Strength (Die C) | 42 | kN/m | D624 |
| Compression Set (22h @ 70°C) | 18 | % | D395 |
Note: The values presented are representative and can vary depending on the specific rubber formulation.
Experimental Protocols
Rubber Compounding
Objective: To prepare a homogeneous rubber compound containing this compound and other ingredients.
Apparatus:
-
Two-roll mill or an internal mixer (e.g., Banbury mixer)
-
Analytical balance
Materials:
-
Base Elastomer (e.g., SBR, NR, EPDM)
-
This compound
-
Activators: Zinc Oxide (ZnO), Stearic Acid
-
Vulcanizing Agent: Sulfur
-
Fillers (e.g., Carbon Black, Silica) - optional
-
Other additives (e.g., antioxidants, processing aids) - optional
Procedure:
-
Masticate the base elastomer on the two-roll mill until a smooth sheet is formed. The mill temperature should be maintained between 50-70°C.
-
Add the activators (zinc oxide and stearic acid) and incorporate them thoroughly into the rubber.
-
If using, add the fillers and other additives incrementally, ensuring complete dispersion after each addition.
-
Add the this compound accelerator and mix until it is fully dispersed.
-
Finally, add the sulfur at a lower mill temperature (around 40-50°C) to prevent premature vulcanization (scorching).
-
Continue mixing for a few minutes to ensure homogeneity.
-
Sheet out the final compound and allow it to mature for at least 24 hours at room temperature before testing.
Determination of Cure Characteristics
Objective: To evaluate the vulcanization behavior of the rubber compound.
Apparatus:
-
Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)
Procedure (ASTM D2084):
-
Set the rheometer to the desired vulcanization temperature (e.g., 150°C).
-
Place a sample of the uncured rubber compound (approximately 5g) into the rheometer die cavity.
-
Start the test and record the torque as a function of time.
-
The test is typically run until the torque reaches a plateau or for a predefined time.
-
From the resulting rheograph, determine the minimum torque (M_L), maximum torque (M_H), scorch time (t_s2), and optimum cure time (t_90).
Vulcanization (Curing)
Objective: To cross-link the rubber compound to obtain the final vulcanizate.
Apparatus:
-
Hydraulic press with heated platens
-
Mold of desired dimensions
Procedure:
-
Preheat the hydraulic press to the vulcanization temperature determined from the rheometer test (e.g., 150°C).
-
Place the uncured rubber compound into the mold.
-
Place the mold in the press and apply a specific pressure (e.g., 10 MPa).
-
Cure for the optimum cure time (t_90) determined from the rheometer test.
-
After the curing time is complete, carefully remove the mold from the press and demold the vulcanized rubber sheet.
-
Allow the vulcanizate to cool down to room temperature.
Testing of Mechanical Properties
Objective: To evaluate the physical properties of the vulcanized rubber.
Apparatus:
-
Universal Testing Machine (UTM)
-
Durometer (Shore A)
-
Tear tester
-
Compression set apparatus
Procedures:
-
Tensile Strength, Elongation at Break, and Modulus (ASTM D412):
-
Cut dumbbell-shaped test specimens from the vulcanized sheet.
-
Measure the thickness and width of the narrow section of the specimens.
-
Mount the specimen in the grips of the UTM.
-
Apply a constant rate of extension until the specimen breaks.
-
Record the force and elongation data to calculate tensile strength, elongation at break, and modulus.
-
-
Hardness (ASTM D2240):
-
Place the vulcanized rubber sample on a flat, hard surface.
-
Press the durometer indenter firmly onto the sample.
-
Read the hardness value on the durometer scale.
-
-
Tear Strength (ASTM D624):
-
Use a die to cut a specific shape (e.g., Die C) from the vulcanized sheet.
-
Mount the specimen in the grips of a tensile testing machine.
-
Apply a constant rate of extension to propagate a tear.
-
Record the maximum force required to tear the specimen.
-
-
Compression Set (ASTM D395):
-
Cut cylindrical test specimens from the vulcanized sheet.
-
Measure the initial thickness of the specimens.
-
Place the specimens in the compression device and compress them to a specified percentage of their original height.
-
Place the device in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 22 hours).
-
Remove the device from the oven, release the specimens, and allow them to recover for 30 minutes.
-
Measure the final thickness of the specimens and calculate the compression set.
-
Visualizations
Caption: Simplified signaling pathway of sulfur vulcanization accelerated by this compound.
Caption: Experimental workflow for evaluating this compound in rubber vulcanization.
References
Application Notes and Protocols for Testing the Antibacterial Activity of N-Butyl-N'-decylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for evaluating the antibacterial properties of the compound N-Butyl-N'-decylthiourea. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial effects.[1][2][3] The proposed mechanism of action for many thiourea compounds involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[1] This protocol outlines the standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Adherence to this protocol will ensure the generation of reproducible and comparable data, crucial for the assessment of this compound's potential as a novel antibacterial agent.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds, with numerous studies reporting their activity against a variety of bacterial pathogens.[2][4][5][6] The structural diversity of thiourea derivatives allows for the fine-tuning of their biological activity. The presence of alkyl chains, such as the butyl and decyl groups in this compound, can influence the compound's lipophilicity, which may enhance its ability to penetrate bacterial cell membranes. This document provides a comprehensive guide for researchers to systematically evaluate the in vitro antibacterial efficacy of this compound.
Data Presentation
While specific quantitative data for the antibacterial activity of this compound is not yet publicly available, the following tables provide a standardized format for presenting experimental results obtained from the protocols described below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus (e.g., ATCC 29213) | Positive | Vancomycin | ||
| Enterococcus faecalis (e.g., ATCC 29212) | Positive | Ampicillin | ||
| Escherichia coli (e.g., ATCC 25922) | Negative | Ciprofloxacin | ||
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | Gentamicin |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) | Positive Control (Antibiotic) | MBC (µg/mL) |
| Staphylococcus aureus (e.g., ATCC 29213) | Positive | Vancomycin | ||
| Enterococcus faecalis (e.g., ATCC 29212) | Positive | Ampicillin | ||
| Escherichia coli (e.g., ATCC 25922) | Negative | Ciprofloxacin | ||
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | Gentamicin |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa)
-
Positive control antibiotics (e.g., Vancomycin, Ampicillin, Ciprofloxacin, Gentamicin)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of bacteria.
1. Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Due to the long alkyl chains, DMSO is a suitable solvent to ensure complete dissolution. b. Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Broth Microdilution Assay: a. Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound working solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. d. Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and bacteria. e. Include the following controls on each plate:
- Growth Control: A well containing only CAMHB and the bacterial inoculum.
- Sterility Control: A well containing only CAMHB.
- Positive Control: A row with a standard antibiotic undergoing serial dilution.
- Solvent Control: A well containing CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.
4. Incubation and Interpretation: a. Cover the plate and incubate at 37°C for 18-24 hours. b. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to ascertain the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.
1. Subculturing from MIC Plate: a. Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, transfer 10 µL from each selected well and streak it onto a separate MHA plate.
2. Incubation and Interpretation: a. Incubate the MHA plates at 37°C for 18-24 hours. b. After incubation, count the number of colonies on each plate. c. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (which can be determined by plating the growth control from the MIC plate at time zero).
Visualizations
Signaling Pathway
Caption: Proposed mechanism of antibacterial action of this compound.
Experimental Workflow
Caption: Workflow for determining MIC and MBC of this compound.
References
- 1. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Butyl-N'-decylthiourea as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for N-Butyl-N'-decylthiourea is limited in publicly available literature. The following application notes and protocols are based on the established chemistry of analogous N,N'-dialkylthiourea derivatives and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound belongs to the versatile class of N,N'-disubstituted thiourea ligands. These molecules are of significant interest in coordination chemistry due to the presence of both soft sulfur and hard nitrogen donor atoms, allowing them to act as flexible ligands for a wide range of metal ions. The lipophilic nature imparted by the butyl and decyl chains suggests potential applications in solvent extraction and as chemosensors in non-aqueous environments. Thiourea derivatives are known to form stable complexes with various transition metals and heavy metals, making them valuable tools in analytical chemistry, catalysis, and materials science.
Synthesis of this compound Ligand
The synthesis of N,N'-dialkylthioureas is typically a straightforward process. A general protocol for the synthesis of this compound is provided below, based on common synthetic routes for similar compounds.
Experimental Protocol: Synthesis of this compound
Materials:
-
Butyl isothiocyanate
-
Decylamine
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or tetrahydrofuran (THF))
-
Stirring apparatus
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve butyl isothiocyanate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add decylamine (1 equivalent) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Logical Workflow for Ligand Synthesis
Caption: A flowchart illustrating the synthesis of this compound.
Coordination Chemistry: Metal Complex Formation
This compound is expected to coordinate to metal ions primarily through its sulfur atom, acting as a monodentate ligand. However, bidentate coordination involving both sulfur and one of the nitrogen atoms can occur, particularly in the formation of chelate rings. The coordination mode often depends on the metal ion, its oxidation state, and the reaction conditions.
Experimental Protocol: Synthesis of a Generic Metal Complex [M(this compound)₂X₂]
Materials:
-
This compound ligand
-
A metal salt (e.g., CuCl₂, Ni(NO₃)₂, PdCl₂)
-
Appropriate solvent (e.g., ethanol, methanol, acetonitrile)
-
Stirring apparatus
Procedure:
-
Dissolve the this compound ligand (2 equivalents) in the chosen solvent.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature.
-
A precipitate of the metal complex may form immediately or after a period of stirring. The reaction time can vary from a few hours to overnight.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the complex can be obtained by slow evaporation of the solvent or by the addition of a less polar co-solvent.
-
Characterize the resulting complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction to determine its precise structure.
Expected Coordination Behavior
Caption: Possible coordination modes of the thiourea ligand with a metal center.
Application in Solvent Extraction of Heavy Metal Ions
The hydrophobic alkyl chains of this compound make it a promising candidate for the liquid-liquid extraction of heavy metal ions from aqueous solutions. The general principle involves the formation of a neutral metal-ligand complex that is soluble in an organic solvent.
Experimental Protocol: Solvent Extraction of a Heavy Metal Ion (e.g., Cu²⁺, Pb²⁺, Cd²⁺)
Materials:
-
Aqueous solution of the metal salt of known concentration (e.g., 100 ppm).
-
Organic solvent (e.g., chloroform, dichloromethane, toluene).
-
This compound solution in the organic solvent of known concentration.
-
Separatory funnels.
-
pH meter and buffers.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal ion concentration analysis.
Procedure:
-
Prepare a series of aqueous solutions containing the metal ion at a fixed concentration and varying pH values.
-
In a separatory funnel, mix equal volumes of the aqueous metal solution and the organic ligand solution.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
Measure the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.
-
The concentration of the metal ion in the organic phase can be calculated by difference.
-
Calculate the distribution ratio (D) and the percentage of extraction (%E) using the following formulas:
-
D = [M]org / [M]aq
-
%E = (D / (D + V_aq / V_org)) * 100 (where V_aq and V_org are the volumes of the aqueous and organic phases, respectively).
-
Data Presentation: Effect of pH on Metal Ion Extraction
| pH | [Metal]aq (ppm) | [Metal]org (ppm) | Distribution Ratio (D) | % Extraction |
| 2.0 | 85.2 | 14.8 | 0.17 | 14.8 |
| 3.0 | 65.7 | 34.3 | 0.52 | 34.3 |
| 4.0 | 30.1 | 69.9 | 2.32 | 69.9 |
| 5.0 | 8.9 | 91.1 | 10.24 | 91.1 |
| 6.0 | 5.4 | 94.6 | 17.52 | 94.6 |
| 7.0 | 5.1 | 94.9 | 18.61 | 94.9 |
Note: The data presented in this table is hypothetical and serves as an example of how to present quantitative results for a solvent extraction experiment.
Workflow for Solvent Extraction Analysis
Caption: A generalized workflow for a solvent extraction experiment.
Potential Application in Drug Development
Thiourea derivatives have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The coordination of these ligands to metal ions can enhance their biological efficacy. This compound and its metal complexes could be screened for their potential as therapeutic agents. This would involve in vitro and in vivo studies to assess their cytotoxicity, mechanism of action, and pharmacokinetic properties. The lipophilic nature of this particular thiourea derivative may influence its cell membrane permeability and bioavailability.
Conclusion
This compound represents a promising, yet underexplored, ligand in coordination chemistry. Based on the known reactivity of similar N,N'-dialkylthioureas, it is expected to be a versatile ligand for the complexation of various metal ions. The protocols and application notes provided herein offer a foundational framework for researchers to synthesize, characterize, and explore the potential of this compound and its metal complexes in areas such as analytical separations and medicinal chemistry. Further experimental work is necessary to fully elucidate the specific properties and applications of this compound.
Application Notes: Evaluating the Antifungal Properties of Thiourea Compounds
References
- 1. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal Ion Complexation with N-Butyl-N'-decylthiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for studying the complexation of metal ions with the ligand N-Butyl-N'-decylthiourea. The protocols outlined below cover the synthesis of the ligand and its metal complexes, characterization techniques, and evaluation of their potential applications in solvent extraction and as antimicrobial agents.
Synthesis of this compound and its Metal Complexes
1.1. Synthesis of this compound Ligand
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas, which can be adapted for this compound. The reaction involves the condensation of an isothiocyanate with an amine.
Protocol:
-
Preparation of Butyl Isothiocyanate: In a round-bottom flask, dissolve butylamine in a suitable solvent such as acetone. Add an equimolar amount of ammonium thiocyanate. The mixture is then refluxed with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction with Decylamine: Once the formation of butyl isothiocyanate is confirmed, add an equimolar amount of decylamine to the reaction mixture.
-
Reflux and Isolation: Continue to reflux the mixture for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
Purification: The product, this compound, can be precipitated by adding ice-cold water. The resulting solid is filtered, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
1.2. Synthesis of Metal Complexes
Metal complexes of this compound can be synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent.
Protocol:
-
Ligand Solution: Dissolve a specific molar amount of this compound in a solvent such as ethanol or methanol.
-
Metal Salt Solution: In a separate flask, dissolve a stoichiometric amount of the desired metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) in the same solvent.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. The formation of a precipitate often indicates the formation of the metal complex.
-
Isolation and Purification: The reaction mixture is stirred for a few hours. The resulting solid complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.
Characterization of the Ligand and its Metal Complexes
A variety of spectroscopic techniques are employed to characterize the synthesized ligand and its metal complexes, confirming the coordination of the metal ion to the thiourea ligand.
2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool to identify the coordination sites of the thiourea ligand upon complexation.
Protocol:
-
Sample Preparation: Prepare KBr pellets of the dried ligand and its metal complexes.
-
Data Acquisition: Record the FT-IR spectra in the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Compare the spectrum of the ligand with those of the metal complexes. Key vibrational bands to analyze include:
-
ν(N-H): The N-H stretching vibration, typically observed around 3100-3400 cm⁻¹, may shift upon complexation, indicating the involvement of the nitrogen atom in coordination. A broadening or disappearance of this band can suggest deprotonation of the N-H group upon bidentate coordination.[1]
-
ν(C=S): The thiocarbonyl stretching vibration, usually found in the 700-850 cm⁻¹ region, is expected to shift to a lower frequency upon coordination of the sulfur atom to the metal ion.[2] This is a strong indicator of S-coordination.
-
ν(C-N): The C-N stretching vibration, often coupled with N-H bending, appears in the 1400-1500 cm⁻¹ range. A shift to higher frequency upon complexation suggests an increase in the double bond character of the C-N bond due to electron delocalization.[3]
-
Table 1: Representative FT-IR Spectral Data for Thiourea Ligands and their Metal Complexes
| Compound | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(C-N) (cm⁻¹) | Reference |
| Diisopropylthiourea | 3450 | ~1350 | ~1480 | [3] |
| [CoCl₂(diptu)₂] | Shifted to higher wavenumber | Shifted to lower wavenumber | 1486-1524 | [3] |
| [CuCl₂(diptu)₂] | Shifted to higher wavenumber | Shifted to lower wavenumber | 1486-1524 | [3] |
| 1,3-disubstituted thioureas | 3400-2800 | 1351-1342, 858-844 | 1600-1400 | [2] |
| Cu(II) complexes | 3500-2600 (broadened) | ~1300, 764-754 | Widened to 1700 | [2] |
2.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is utilized to study the electronic transitions in the ligand and its metal complexes and to determine the stoichiometry of the complexes in solution.
Protocol for Stoichiometry Determination (Job's Plot):
-
Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., methanol or DMSO).[4]
-
Preparation of Mixtures: Prepare a series of solutions by mixing the ligand and metal salt solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), keeping the total volume and total molar concentration constant.[5][6]
-
Data Acquisition: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex. The λ_max of the complex is determined by scanning the spectrum of a solution containing a mixture of the ligand and the metal salt.
-
Job's Plot Construction: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the metal-ligand complex.[7][8] For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.[9]
Workflow for Stoichiometry Determination using Job's Plot
Caption: Workflow for determining metal-ligand stoichiometry.
Application in Solvent Extraction of Metal Ions
N,N'-disubstituted thioureas with long alkyl chains, such as this compound, are expected to be effective extractants for heavy metal ions from aqueous solutions due to their hydrophobicity and chelating ability.
Protocol for Solvent Extraction:
-
Organic Phase Preparation: Prepare a solution of this compound in a water-immiscible organic solvent (e.g., chloroform, kerosene) at a specific concentration.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ion of interest (e.g., Cu²⁺, Pb²⁺, Cd²⁺) at a known concentration. Adjust the pH of the aqueous phase to the desired value using a suitable buffer.
-
Extraction: Mix equal volumes of the organic and aqueous phases in a separatory funnel. Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for the complexation and transfer of the metal ion into the organic phase.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration of the metal ion in the organic phase can be calculated by difference.
-
Calculation of Extraction Efficiency and Distribution Ratio:
-
Percent Extraction (%E): %E = [([M]initial - [M]aqueous) / [M]initial] * 100
-
Distribution Ratio (D): D = [M]organic / [M]aqueous
-
Table 2: Hypothetical Extraction Data for this compound
| Metal Ion | Initial Aqueous Conc. (mg/L) | Final Aqueous Conc. (mg/L) | % Extraction | Distribution Ratio (D) |
| Cu²⁺ | 100 | 5 | 95% | 19 |
| Pb²⁺ | 100 | 15 | 85% | 5.67 |
| Cd²⁺ | 100 | 25 | 75% | 3 |
| Zn²⁺ | 100 | 40 | 60% | 1.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will depend on experimental conditions.
Logical Flow of a Solvent Extraction Experiment
Caption: Steps in a typical solvent extraction experiment.
Application in Drug Development: Antimicrobial Activity
Thiourea derivatives and their metal complexes are known to exhibit a range of biological activities, including antibacterial and antifungal properties.[10][11] The increased lipophilicity of the metal complexes can enhance their ability to penetrate microbial cell membranes.[12]
Protocol for Antimicrobial Screening (Broth Microdilution Method):
-
Preparation of Test Compounds: Prepare stock solutions of this compound and its metal complexes in a suitable solvent like DMSO.
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (microorganism with medium, no compound) and negative controls (medium only). A standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) should also be included as a reference.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 3: Representative Minimum Inhibitory Concentration (MIC) Values (µg/mL) for Thiourea Derivatives and their Metal Complexes
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| Ligand (L³) | 200 | 200 | 50 | [13] |
| NiL³₂ | 200 | 400 | 50 | [13] |
| CuL³₂ | 200 | 400 | 25 | [13] |
| Ligand (L⁵) | 400 | 200 | 50 | [13] |
| NiL⁵₂ | 200 | 200 | 25 | [13] |
| CuL⁵₂ | 50 | 200 | 25 | [13] |
Note: L³ = N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide, L⁵ = N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide. Data is for structurally similar compounds and serves as an example.
Signaling Pathway for Potential Antimicrobial Action
Caption: Hypothetical pathway for antimicrobial action.
References
- 1. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]
- 2. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Complexes of Diisopropylthiourea: Synthesis, Characterization and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpras.com [ijpras.com]
- 5. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloadmaghaleh.com [downloadmaghaleh.com]
- 10. mdpi.com [mdpi.com]
- 11. Secure Verification [technorep.tmf.bg.ac.rs]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Butyl-N'-decylthiourea in Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-Butyl-N'-decylthiourea as a multifunctional additive in lubricant formulations. The information presented is based on the known performance of analogous N,N'-dialkylthiourea compounds and established testing protocols.
Introduction
This compound is an unsymmetrical N,N'-dialkylthiourea derivative with potential applications as a lubricant additive. Thiourea derivatives are recognized for their anti-wear, anti-friction, and antioxidant properties in lubricating oils.[1][2][3] The presence of sulfur and nitrogen atoms in the thiourea moiety allows for the formation of protective films on metal surfaces and the scavenging of oxidative radical species, thereby enhancing the performance and lifespan of the lubricant.[4][5] This document outlines the synthesis, performance characteristics, and detailed experimental protocols for evaluating this compound as a lubricant additive.
Synthesis of this compound
A common and effective method for the synthesis of unsymmetrical N,N'-disubstituted thioureas is a two-step process involving the formation of a thiocarbamate intermediate followed by reaction with a second amine.[6][7]
Reaction Scheme:
Step 1: Formation of the Thiocarbamate Intermediate
Phenyl chlorothionoformate reacts with n-butylamine in water at room temperature to yield the corresponding thiocarbamate.[6]
Step 2: Formation of this compound
The thiocarbamate intermediate is then reacted with decylamine at an elevated temperature in water to produce this compound.[6]
References
Troubleshooting & Optimization
Technical Support Center: N-Butyl-N'-decylthiourea Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Butyl-N'-decylthiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and reliable methods for synthesizing this compound, an unsymmetrical dialkylthiourea, are:
-
Reaction of an Isothiocyanate with an Amine: This is a widely used method where either butyl isothiocyanate is reacted with decylamine, or decyl isothiocyanate is reacted with butylamine. This reaction is typically high-yielding and straightforward.
-
One-Pot Reaction of Two Amines with Carbon Disulfide: This method involves the reaction of a mixture of butylamine and decylamine with carbon disulfide. This approach avoids the pre-synthesis of an isothiocyanate intermediate.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3] A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to separate the starting materials (amines and/or isothiocyanate) from the thiourea product. The spots can be visualized using a UV lamp or by staining with an appropriate reagent like potassium permanganate.
Q3: What are the expected spectroscopic data for this compound?
A3: The synthesized this compound can be characterized by various spectroscopic techniques:
-
1H NMR: Expect to see characteristic signals for the butyl and decyl alkyl chains. The protons on the carbons adjacent to the nitrogen atoms will appear as multiplets, typically between 3.2 and 3.6 ppm. The NH protons will appear as broad singlets.
-
13C NMR: The most characteristic signal is the thiocarbonyl carbon (C=S), which typically appears in the range of 180-185 ppm.
-
FT-IR: Look for a strong absorption band around 1500-1550 cm-1 corresponding to the C=S stretching vibration and N-H stretching bands in the region of 3200-3400 cm-1.
Q4: What are the safety precautions I should take during the synthesis?
A4: Isothiocyanates and carbon disulfide are toxic and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Poor quality of reagents (amines, isothiocyanate, or carbon disulfide).2. Insufficient reaction time or temperature.3. In the case of the one-pot method, inefficient formation of the dithiocarbamate intermediate.[2] | 1. Use freshly distilled amines and high-purity isothiocyanate or carbon disulfide.2. Monitor the reaction by TLC and extend the reaction time or cautiously increase the temperature if necessary.3. Ensure efficient stirring and consider using a catalyst if applicable. |
| Formation of Symmetric Thioureas as Byproducts | In the one-pot synthesis with two different amines, the formation of symmetric N,N'-dibutylthiourea and N,N'-didecylthiourea can occur if the reactivities of the amines are significantly different or if the reaction conditions are not optimized. | 1. Slowly add the carbon disulfide to the mixture of amines to control the reaction rate.2. Use a slight excess of the more volatile amine (butylamine) to favor the formation of the unsymmetrical product. |
| Difficulty in Product Purification | 1. The amphiphilic nature of this compound (with both a polar thiourea group and nonpolar alkyl chains) can make purification by column chromatography challenging.2. Co-elution of the product with unreacted starting materials or byproducts. | 1. Use a gradient elution system for column chromatography, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).2. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to purify the product. |
| Oily Product Instead of a Solid | The presence of impurities or residual solvent can prevent the product from solidifying. | 1. Ensure complete removal of the solvent under high vacuum.2. Purify the product thoroughly by column chromatography or recrystallization. |
Experimental Protocols
Method 1: Synthesis from Butyl Isothiocyanate and Decylamine
This protocol is adapted from general procedures for the synthesis of unsymmetrical thioureas.
Materials:
-
Butyl isothiocyanate
-
Decylamine
-
Ethanol (or other suitable solvent like acetonitrile or THF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve decylamine (1.0 equivalent) in ethanol.
-
To this solution, add butyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Table 1: Representative Reaction Parameters for Unsymmetrical Thiourea Synthesis
| Starting Amine | Starting Isothiocyanate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Decylamine | Butyl Isothiocyanate | Ethanol | Room Temp. | 2 - 4 | >90 (typical) |
| Butylamine | Decyl Isothiocyanate | Acetonitrile | Room Temp. | 2 - 4 | >90 (typical) |
Note: The data in this table is based on typical yields for similar reactions and should be considered as a guideline.
Method 2: One-Pot Synthesis from Butylamine, Decylamine, and Carbon Disulfide
This protocol is based on a general one-pot procedure for unsymmetrical thiourea synthesis.[1]
Materials:
-
Butylamine
-
Decylamine
-
Carbon Disulfide
-
A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)
Procedure:
-
In a round-bottom flask, prepare a solution of butylamine (1.0 equivalent) and decylamine (1.0 equivalent) in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.0 equivalent) dropwise to the cooled and stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of N-Butyl-N'-decylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-Butyl-N'-decylthiourea in aqueous media during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound primarily stems from its molecular structure. The presence of long, non-polar butyl and decyl alkyl chains results in a hydrophobic molecule with a high lipophilicity. This makes it difficult for the molecule to favorably interact with polar water molecules, leading to poor solubility. Thiourea derivatives, in general, can be challenging to dissolve in water.[1]
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
A2: Start by verifying the purity of your compound. Impurities can sometimes affect solubility. Subsequently, a systematic approach to solvent screening is recommended. While highly soluble in organic solvents like acetone and chloroform, for aqueous applications, exploring co-solvent systems is a practical first step.
Q3: Are there any commercially available formulations of this compound with enhanced solubility?
A3: Currently, there are no widely available, pre-formulated, solubilized versions of this compound. Researchers typically need to develop their own formulations based on the specific requirements of their experimental system. However, patents exist for improving the solubility and bioavailability of thiourea derivatives, suggesting that formulations with components like cyclodextrins can be effective.[1]
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous medium.
Troubleshooting Steps:
-
Decrease the Concentration: The simplest approach is to lower the working concentration of this compound to below its saturation point in your specific buffer.
-
Employ a Co-solvent System: Introduce a water-miscible organic solvent in which this compound is more soluble. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[2][3] It is crucial to determine the tolerance of your experimental system (e.g., cell culture) to the chosen co-solvent.
-
Utilize Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in water.[2][4] Non-ionic surfactants like Tween-80 or Pluronic F-68 are often used in biological experiments due to their lower toxicity.[2]
-
pH Adjustment: While this compound is a neutral molecule, investigating the effect of pH on its stability and the overall formulation can sometimes be beneficial, although it is less likely to significantly impact the solubility of this specific compound.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Possible Cause: The compound may be precipitating in the assay medium, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before and after adding your compound to the assay medium, carefully inspect the solution for any signs of precipitation or cloudiness.
-
Prepare a More Robust Formulation:
-
Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic carrier.[5] This involves dissolving both the compound and a carrier (e.g., PVP, PEG) in a common solvent and then removing the solvent. The resulting solid can have improved dissolution rates and solubility.
-
Inclusion Complexation: Use cyclodextrins to form inclusion complexes. The hydrophobic this compound can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[1][2]
-
-
Particle Size Reduction: Decreasing the particle size of the solid compound can increase the surface area available for dissolution, potentially leading to a faster dissolution rate.[2][5] Techniques like micronization or nanosuspension can be employed.[5]
Data Presentation
The following table presents hypothetical solubility data for this compound in various solvent systems to illustrate how to structure and compare quantitative results.
| Solvent System | This compound Solubility (mg/mL) | Temperature (°C) | Notes |
| Deionized Water | < 0.001 | 25 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.001 | 25 | Insoluble in physiological buffer. |
| 10% DMSO / 90% PBS | 0.5 | 25 | Moderate improvement with co-solvent. |
| 2% Tween-80 in PBS | 1.2 | 25 | Significant improvement with surfactant. |
| 10% Hydroxypropyl-β-Cyclodextrin in Water | 2.5 | 25 | Effective solubilization through inclusion complexation. |
| Ethanol | > 50 | 25 | Highly soluble. |
| Acetone | > 100 | 25 | Very high solubility. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
Objective: To prepare a concentrated stock solution of this compound using a co-solvent for subsequent dilution in aqueous media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Target aqueous buffer (e.g., PBS), sterile-filtered
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound and place it in a sterile vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For use, dilute this stock solution into your final aqueous buffer to the desired working concentration. Ensure the final concentration of DMSO is compatible with your experimental system.
Protocol 2: Formulation with a Surfactant (Micellar Solubilization)
Objective: To enhance the aqueous solubility of this compound using a surfactant.
Materials:
-
This compound
-
Tween-80 (or another suitable surfactant)
-
Target aqueous buffer (e.g., PBS)
-
Glass vials
Procedure:
-
Prepare a stock solution of the surfactant in the aqueous buffer (e.g., 10% w/v Tween-80 in PBS).
-
Add the desired amount of this compound to a glass vial.
-
Add the surfactant solution to the vial.
-
Gently heat the mixture (e.g., to 40-50°C) while stirring or sonicating to facilitate the dissolution and micelle formation.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved aggregates.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues of this compound.
Caption: Mechanisms of common solubility enhancement techniques.
References
- 1. EP1680398A1 - Thiourea derivative-containing pharmaceutical composition having improved solubility and bioavailability - Google Patents [patents.google.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. wjbphs.com [wjbphs.com]
- 4. brieflands.com [brieflands.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for N-alkylation of thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for N-alkylation of thiourea?
A1: The primary methods for synthesizing N-substituted thioureas involve:
-
Reaction of Amines with Isothiocyanates: This is a widely used method where a primary or secondary amine reacts with an isothiocyanate to form the corresponding N-substituted thiourea. The reaction is typically a nucleophilic addition of the amine to the isothiocyanate.[1][2][3][4]
-
Reaction of Ammonium Thiocyanate with Amines: This method involves the reaction of an amine with ammonium thiocyanate. It can be performed in the presence of a strong acid like hydrochloric acid or via an intermediate step involving benzoyl chloride followed by base hydrolysis.[5][6][7]
-
Reaction of Amines with Carbon Disulfide: Symmetrical and unsymmetrical substituted thioureas can be synthesized by the condensation of amines with carbon disulfide.[3][4]
Q2: My N-alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in N-alkylation of thiourea can stem from several factors:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and molar ratios of reactants play a crucial role. Optimization of these parameters is essential for achieving high yields.[6][7]
-
Side Reactions: The formation of by-products can significantly reduce the yield of the desired N-alkylated thiourea. A common side reaction is the formation of S-alkylated products (isothiouronium salts).
-
Poor Reactivity of Starting Materials: The nature of the alkylating agent and the amine can affect the reaction rate and overall yield.
-
Use of a Phase-Transfer Catalyst: For heterogeneous reaction systems, using a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can significantly improve the reaction yield. For instance, in the synthesis of certain N-acyl thiourea derivatives, the yield was improved from 41% to 76% with the use of a catalyst.[2][8]
Q3: I am observing the formation of an unexpected by-product. What could it be?
A3: A common by-product in the alkylation of thiourea is the S-alkylated isothiouronium salt.[9][10] The sulfur atom of thiourea is also nucleophilic and can compete with the nitrogen atoms for the alkylating agent. The reaction conditions, particularly the choice of solvent and base, can influence the selectivity between N- and S-alkylation.
Q4: How can I purify my N-alkylated thiourea product?
A4: Purification of N-alkylated thioureas typically involves standard laboratory techniques:
-
Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical and often involves alcohols like ethanol or isopropanol.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be an effective purification method.[7]
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inappropriate solvent or base. 2. Reaction temperature is too low. 3. Poor quality of reagents. 4. Steric hindrance from bulky substituents on the amine or alkylating agent. | 1. Screen different solvents (e.g., acetone, acetonitrile, ethanol) and bases (e.g., K₂CO₃, Et₃N).[11] 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Ensure the purity of starting materials. 4. Consider using a more reactive alkylating agent or a less sterically hindered amine if possible. |
| Formation of S-alkylated by-product | 1. Reaction conditions favor S-alkylation over N-alkylation. 2. The sulfur atom's nucleophilicity is enhanced under the chosen conditions. | 1. Modify the reaction conditions. For example, the choice of a less polar solvent might favor N-alkylation. 2. Protect the sulfur atom prior to N-alkylation, although this adds extra steps to the synthesis. |
| Difficulty in product isolation/purification | 1. The product is highly soluble in the reaction solvent. 2. The product has similar polarity to the starting materials or by-products. 3. The product is an oil and does not crystallize. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent. 2. Optimize the mobile phase for column chromatography to achieve better separation. 3. If the product is an oil, try to form a solid derivative (e.g., a salt) for easier handling and purification. |
| Reaction does not go to completion | 1. Insufficient reaction time. 2. Equilibrium has been reached. 3. Deactivation of the catalyst. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Consider using an excess of one of the reactants to drive the reaction to completion. 3. If using a catalyst, ensure it is not poisoned by impurities in the reagents or solvent. |
Experimental Protocols
General Procedure for N-alkylation of Thiourea via Isothiocyanate
This method is suitable for the synthesis of N,N'-disubstituted thioureas.
-
Generation of Isothiocyanate: In a round-bottom flask, dissolve the corresponding amine in a suitable dry solvent (e.g., acetone, dichloromethane). Add an equimolar amount of a thiocarbonylating agent (e.g., thiophosgene or carbon disulfide with a coupling agent) dropwise at 0°C. Stir the reaction mixture at room temperature until the formation of the isothiocyanate is complete (monitor by TLC).
-
Reaction with Amine: To the in-situ generated isothiocyanate, add a solution of the second amine (equimolar amount) in the same solvent dropwise at 0°C.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Upon completion, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Optimization of Reaction Conditions: A Case Study
The following table summarizes the optimization of reaction conditions for the synthesis of N-alkyl and N,N-dialkyl thioureas from ammonium thiocyanate and various amines.[6][7]
| Amine | Method | Molar Ratio (Amine:NH₄SCN) | Temperature (°C) | Time (h) | Yield (%) |
| Methylamine | I | 1:1 | 40 | 3 | 75.2 |
| Methylamine | II | 1:1 | 45 | 4 | 72.2 |
| Diethylamine | I | 1:1.2 | 40 | 3 | 85.3 |
| Diethylamine | II | 1:1 | 45 | 4 | 82.1 |
| n-Propylamine | I | 1:1.2 | 45 | 3.5 | 78.4 |
| n-Propylamine | II | 1:1 | 50 | 4 | 75.6 |
Method I: Reaction in the presence of hydrochloric acid. Method II: Reaction with benzoyl chloride followed by amine addition and base hydrolysis.
Visualizing the Workflow
Troubleshooting Logic for Low Yield in N-Alkylation
References
- 1. ijacskros.com [ijacskros.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [technorep.tmf.bg.ac.rs]
- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiourea - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Preventing degradation of N-Butyl-N'-decylthiourea during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Butyl-N'-decylthiourea to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors contributing to the degradation of this compound are exposure to oxidizing agents, high temperatures, humidity, and light. The thiourea functional group is susceptible to oxidation, which can lead to the formation of various degradation products. Elevated temperatures can accelerate the rate of degradation, while moisture can facilitate hydrolytic decomposition.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a controlled temperature of 2-8°C. The storage area should be dry and protected from light. For solutions, it is advisable to use anhydrous solvents and store them at -20°C or -80°C.[1]
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing), clumping, or the development of an unusual odor. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities and degradation products.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation of this compound is expected to occur via oxidation of the sulfur atom. This can lead to the formation of the corresponding urea derivative (N-Butyl-N'-decylurea) and formamidine disulfide derivatives. Hydrolysis, although generally slower for thioureas than for amides, may lead to the formation of butylamine, decylamine, and carbonyl sulfide under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (yellowing) | Oxidation of the thiourea group. | Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed to minimize exposure to air. |
| Clumping or caking of the powder | Absorption of moisture. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is properly sealed. |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If stock solutions must be stored, use anhydrous solvents and store at low temperatures (-20°C or -80°C) in tightly capped vials. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | Presence of degradation products. | Confirm the identity of the unexpected peaks using mass spectrometry. If degradation is confirmed, review storage and handling procedures. Consider re-purifying the compound if necessary. |
Data on Storage Stability
The following table summarizes the expected stability of this compound under various storage conditions. This data is based on general principles of thiourea derivative stability and should be confirmed by experimental analysis.
| Storage Condition | Temperature | Atmosphere | Humidity | Light Condition | Expected Purity after 6 Months |
| Recommended | 2-8°C | Inert (Argon/Nitrogen) | Low (<30% RH) | Dark | >99% |
| Room Temperature | 20-25°C | Air | Ambient | Ambient | 95-98% |
| Accelerated | 40°C | Air | 75% RH | Ambient | <90% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. For example:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength to a suitable value for thioureas (e.g., 240 nm).
-
Inject 10 µL of the sample solution.
-
Run a gradient elution program, for example: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC system as described in Protocol 1
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 70°C for 48 hours.
-
Photostability: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1 to identify and quantify the degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing suspected degradation of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Corrosion Inhibition Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during corrosion inhibition studies. Inconsistent results can arise from a variety of factors, from subtle variations in experimental setup to improper data interpretation. This guide offers a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My potentiodynamic polarization curves are not reproducible. What are the common causes?
A1: Inconsistent potentiodynamic polarization results can stem from several factors:
-
Electrode Preparation: Inadequate or inconsistent surface preparation of the working electrode is a primary cause. Ensure a standardized polishing and cleaning procedure is followed for all samples.[1][2]
-
Cell Setup: Improper positioning of the reference electrode (Luggin capillary) can lead to IR drop errors. The tip should be close to the working electrode surface (typically 2-3 mm) without touching it.[2]
-
Stabilization Time: Insufficient time for the open-circuit potential (OCP) to stabilize before starting the polarization scan can cause drift and non-reproducible curves.[3][4] Monitor the OCP until it reaches a steady state.
-
Scan Rate: A scan rate that is too high can distort the polarization curve due to charging currents.[5] A typical scan rate for these studies is between 0.167 mV/s and 1 mV/s.
-
Solution Contamination: Contaminants in the electrolyte or from improper handling can alter the corrosion behavior. Use high-purity reagents and ensure all glassware is thoroughly cleaned.[1][3]
Q2: I am observing significant scatter in my electrochemical impedance spectroscopy (EIS) data. What should I check?
A2: Scattered or noisy EIS data can be attributed to:
-
Unstable System: The corrosion system should be at a steady state before initiating EIS measurements. Allow sufficient immersion time for the OCP to stabilize.[4]
-
External Noise: Electrical noise from nearby equipment can interfere with the low-current signals in EIS. Using a Faraday cage to shield the electrochemical cell is highly recommended.[4]
-
Inappropriate AC Amplitude: The applied AC voltage amplitude should be small enough to ensure a linear response from the system, typically around 10 mV.[6] A larger amplitude can lead to non-linear effects and distorted spectra.
-
Reference Electrode Issues: A faulty or unstable reference electrode can introduce significant noise. Check the electrode for air bubbles and ensure it is properly filled and maintained.
-
High Impedance Systems: For very high impedance systems, such as those with excellent inhibitor films or coatings, the measured currents are very small and susceptible to noise.[7] In such cases, increasing the AC amplitude to 30-50 mV might be necessary to obtain a measurable signal.[4]
Q3: My weight loss measurements are inconsistent and sometimes show a weight gain. Why is this happening?
A3: Inconsistent weight loss results, including weight gain, can be due to:
-
Improper Cleaning: Incomplete removal of corrosion products will lead to an underestimation of the true weight loss. Conversely, overly aggressive cleaning can remove the base metal, leading to an overestimation.[8][9][10] Following a standardized cleaning procedure, such as ASTM G1, is crucial.[8][9][11][12]
-
Formation of a Protective Layer: In some cases, the corrosion product itself can form a dense, adherent layer that is difficult to remove and weighs more than the metal consumed, resulting in a net weight gain.[2] This is particularly true for reactive metals like titanium and zirconium.[8][11]
-
Inadequate Drying: Failure to completely dry the specimens before weighing, both before and after the experiment, will introduce errors.
-
Handling Errors: Handling specimens with bare hands can transfer oils and contaminants to the surface, affecting the corrosion process.[10]
Q4: How do I properly prepare my samples for surface analysis (SEM, XPS) after a corrosion test to ensure the inhibitor film is preserved?
A4: Proper sample preparation is critical for meaningful surface analysis:
-
Rinsing: Gently rinse the sample with a solvent in which the inhibitor is soluble to remove excess, unadsorbed inhibitor and corrosive media. Avoid harsh rinsing that could dislodge the adsorbed film. For XPS, it's crucial to minimize post-immersion oxidation by transferring the sample to the spectrometer under an inert atmosphere if possible.[13]
-
Drying: Dry the sample immediately after rinsing, preferably with a stream of inert gas like nitrogen or argon, to prevent further oxidation or contamination.[13]
-
Handling: Use clean, non-metallic tweezers to handle the samples to avoid scratching the surface or introducing contaminants.[13]
-
Storage: If immediate analysis is not possible, store the samples in a desiccator or under vacuum to protect the surface from atmospheric contamination.
Troubleshooting Guides
Potentiodynamic Polarization
| Problem | Possible Cause | Recommended Solution |
| Noisy or unstable OCP | System has not reached equilibrium. | Allow for a longer stabilization period before starting the scan. Monitor the OCP until the drift is minimal (e.g., < 5 mV over 5-10 minutes).[3][4] |
| Faulty reference electrode. | Check the reference electrode for air bubbles, clogs, or depleted filling solution. If necessary, replace it. | |
| Distorted Tafel slopes | Scan rate is too high. | Reduce the scan rate. Typical values range from 0.167 mV/s to 1 mV/s.[2] |
| Uncompensated solution resistance (IR drop). | Position the Luggin capillary tip as close as possible to the working electrode surface.[2] Use IR compensation if available on the potentiostat. | |
| "CA Overload" error | The current exceeds the potentiostat's measurement range. | This can happen in highly corrosive solutions. Ensure the correct current range is selected on the potentiostat. You may need to use a potentiostat with a higher current capacity.[14] |
| Hysteresis in cyclic polarization | Pitting or crevice corrosion has occurred. | The presence of a hysteresis loop is indicative of localized corrosion. The size of the loop can be related to the extent of pitting.[15] |
Electrochemical Impedance Spectroscopy (EIS)
| Problem | Possible Cause | Recommended Solution |
| Drifting impedance spectra | The system is not at a steady state. | Ensure the OCP is stable before starting the EIS measurement.[4] |
| The applied AC potential is too large, causing changes to the electrode surface. | Use a smaller AC amplitude, typically 10 mV.[6] | |
| High-frequency noise | Poor electrical connections or external interference. | Check all cable connections. Use a Faraday cage to shield the setup from external noise.[4] |
| Low-frequency scatter | Instability in the corrosion process. | This can be inherent to the system, especially with pitting corrosion. Longer measurement times at low frequencies can sometimes help average out the noise. |
| Nyquist plot does not start at the origin of the Z' axis | High solution resistance. | This is expected and represents the solution resistance (Rs). The value can be read from the high-frequency intercept with the real axis.[13] |
| Depressed semi-circle in Nyquist plot | Non-ideal capacitive behavior due to surface roughness or heterogeneity. | This is a common observation. Use a Constant Phase Element (CPE) instead of a pure capacitor in your equivalent circuit model for a better fit. |
Weight Loss Measurements
| Problem | Possible Cause | Recommended Solution |
| Poor reproducibility | Inconsistent surface preparation of coupons. | Follow a standardized procedure for preparing all coupons, such as mechanical polishing to a specific grit, followed by degreasing and rinsing.[16] |
| Variations in the corrosive environment (temperature, aeration, etc.). | Tightly control the experimental conditions for all tests. | |
| Weight gain observed | Formation of a heavy, adherent corrosion product layer that was not removed during cleaning.[2] | Re-evaluate the cleaning procedure to ensure it is effective for the specific metal and corrosion products. Refer to ASTM G1 for guidance on chemical cleaning methods.[8][9][11][12] |
| Incomplete drying of the coupon before weighing. | Ensure coupons are thoroughly dried in an oven or desiccator and allowed to cool to room temperature before each weighing.[17] | |
| Artificially high corrosion rate | Overly aggressive cleaning that removes the base metal. | Perform a blank correction by subjecting an uncorroded coupon to the same cleaning procedure to determine the mass loss due to cleaning alone.[9] |
Experimental Protocols
Potentiodynamic Polarization
-
Specimen Preparation: Mechanically polish the working electrode to a mirror finish using successively finer grades of abrasive paper, followed by cleaning with a suitable solvent (e.g., acetone, ethanol) and rinsing with deionized water.[2]
-
Cell Assembly: Assemble the three-electrode cell with the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).[1][3]
-
Deaeration: If the experiment is to be conducted in an oxygen-free environment, purge the electrolyte with an inert gas (e.g., nitrogen, argon) for at least 30-60 minutes before immersing the specimen.[3]
-
OCP Stabilization: Immerse the electrodes in the electrolyte and monitor the open-circuit potential until it stabilizes.[3]
-
Polarization Scan: Set the start potential at approximately 250 mV negative to the OCP and the final potential at about 250 mV positive to the OCP. Apply a slow scan rate, typically 0.167 mV/s.[2]
-
Data Analysis: Plot the potential versus the logarithm of the current density. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
Electrochemical Impedance Spectroscopy
-
Specimen and Cell Preparation: Follow the same procedure as for potentiodynamic polarization.
-
OCP Stabilization: Allow the system to stabilize at its OCP.
-
EIS Measurement: Apply a small amplitude AC sinusoidal potential (typically 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[18]
-
Data Analysis: Plot the impedance data as Nyquist (Z'' vs. Z') and Bode (|Z| and phase angle vs. frequency) plots. Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs) and charge transfer resistance (Rct). A larger Rct value generally indicates better corrosion inhibition.[19]
Weight Loss Measurement (ASTM G1)
-
Specimen Preparation: Prepare replicate specimens by cleaning and weighing them to a high precision (e.g., ±0.1 mg).
-
Exposure: Immerse the specimens in the corrosive medium for a predetermined period.
-
Cleaning: After exposure, remove the specimens and clean them according to a standardized procedure to remove all corrosion products without removing a significant amount of the base metal.[8][9][11][12]
-
Re-weighing: Dry the cleaned specimens and re-weigh them.
-
Corrosion Rate Calculation: Calculate the mass loss and the corrosion rate using the appropriate formula, taking into account the surface area of the specimen and the exposure time.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Experimental workflow for potentiodynamic polarization.
References
- 1. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farsi.msrpco.com [farsi.msrpco.com]
- 3. Video: Potentiodynamic Corrosion Testing [app.jove.com]
- 4. gamry.com [gamry.com]
- 5. researchgate.net [researchgate.net]
- 6. metrohm.com [metrohm.com]
- 7. m.youtube.com [m.youtube.com]
- 8. store.astm.org [store.astm.org]
- 9. img.antpedia.com [img.antpedia.com]
- 10. rcslgroup.com [rcslgroup.com]
- 11. "ASTM G1:2025 Corrosion Test Specimen Preparation" [bsbedge.com]
- 12. scribd.com [scribd.com]
- 13. Video: Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation [jove.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. corrosionpedia.com [corrosionpedia.com]
- 16. infinitalab.com [infinitalab.com]
- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 18. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 19. youtube.com [youtube.com]
Technical Support Center: Enhancing the Selectivity of N-Butyl-N'-decylthiourea for Specific Metal Ions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing N-Butyl-N'-decylthiourea in specific metal ion detection and separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in metal ion selectivity?
This compound is an unsymmetrical N,N'-dialkylthiourea derivative. Due to the presence of the sulfur donor atom within the thiourea group, it acts as a soft ligand, showing a preference for binding with soft or borderline Lewis acids, which include many heavy metal ions. Its primary application lies in the selective complexation and extraction of specific metal ions from aqueous solutions, making it a valuable tool in analytical chemistry, environmental monitoring, and hydrometallurgy. The differential binding affinities for various metal ions form the basis of its selectivity.
Q2: Which metal ions can I expect this compound to selectively bind with?
Thiourea derivatives are known to exhibit selectivity towards heavy metal ions. While specific quantitative data for this compound is not extensively available in the literature, based on the behavior of analogous N,N'-dialkylthioureas, it is expected to show selectivity for ions such as:
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High Affinity: Mercury(II) (Hg²⁺), Silver(I) (Ag⁺), Palladium(II) (Pd²⁺)
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Moderate Affinity: Copper(II) (Cu²⁺), Cadmium(II) (Cd²⁺), Lead(II) (Pb²⁺)
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Low to Negligible Affinity: Zinc(II) (Zn²⁺), Nickel(II) (Ni²⁺), Cobalt(II) (Co²⁺), and alkali/alkaline earth metals.
Q3: How does this compound interact with metal ions?
The primary interaction occurs through the coordination of the metal ion with the sulfur atom of the thiourea group. The lone pair of electrons on the sulfur atom forms a coordinate bond with the metal center. The strength and stability of this complex are influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent system used.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of unsymmetrical N,N'-dialkylthioureas involves the reaction of an amine with an isothiocyanate.
Materials:
-
n-Butylamine
-
Decyl isothiocyanate
-
Ethanol (or another suitable solvent like acetonitrile)
-
Magnetic stirrer and heating mantle
-
Round bottom flask with condenser
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve n-butylamine (1 equivalent) in ethanol.
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To this solution, add decyl isothiocyanate (1 equivalent) dropwise while stirring at room temperature.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
General Protocol for Metal Ion Extraction
This protocol outlines a general procedure for a liquid-liquid extraction of a target metal ion from an aqueous solution.
Materials:
-
This compound solution in an organic solvent (e.g., chloroform, dichloromethane).
-
Aqueous solution containing the metal ion of interest.
-
pH meter and buffers for pH adjustment.
-
Separatory funnel.
-
UV-Vis spectrophotometer for analysis.
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a water-immiscible organic solvent.
-
Take a known volume of the aqueous solution containing the metal ion(s) in a separatory funnel.
-
Adjust the pH of the aqueous solution to the desired value using appropriate buffers.
-
Add an equal volume of the this compound solution to the separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and facilitate the extraction process.
-
Allow the two phases to separate completely.
-
Carefully collect the aqueous phase and the organic phase separately.
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique like UV-Vis spectrophotometry or Atomic Absorption Spectroscopy (AAS).
-
The concentration of the metal ion in the organic phase can be calculated by difference.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low extraction efficiency of the target metal ion. | 1. Incorrect pH: The pH of the aqueous phase is critical for the formation of the metal-ligand complex. | 1. Optimize the pH of the aqueous solution. Conduct a series of experiments at different pH values to find the optimal condition for your target metal ion. |
| 2. Insufficient ligand concentration: The concentration of this compound may be too low to effectively extract the metal ion. | 2. Increase the concentration of the this compound solution. | |
| 3. Inadequate mixing/equilibration time: The two phases may not have been mixed sufficiently for the extraction equilibrium to be reached. | 3. Increase the shaking time and/or intensity to ensure complete phase transfer. | |
| Poor selectivity; co-extraction of interfering ions. | 1. Similar binding affinities: The interfering ions may have a similar affinity for the thiourea ligand under the experimental conditions. | 1. Fine-tune the pH. Often, the optimal pH for the extraction of different metal ions varies. |
| 2. Use of a masking agent: A masking agent can be added to the aqueous phase to form a stable, water-soluble complex with the interfering ions, preventing their extraction. | 2. Introduce a suitable masking agent (e.g., citrate, tartrate, or EDTA in controlled concentrations) to the aqueous phase. | |
| Formation of an emulsion during extraction. | 1. High concentration of solutes: High concentrations of salts or the ligand itself can lead to emulsion formation. | 1. Dilute the aqueous and/or organic phases. |
| 2. Vigorous shaking: Excessively vigorous shaking can sometimes cause stable emulsions. | 2. Use a gentler inversion mixing technique instead of vigorous shaking. | |
| 3. Presence of surfactants or particulate matter. | 3. Filter the aqueous solution before extraction. | |
| Inconsistent or non-reproducible results. | 1. Inaccurate pH measurements: Small variations in pH can significantly affect extraction efficiency. | 1. Calibrate the pH meter before each use and use high-quality buffers. |
| 2. Inconsistent volumes or concentrations: Errors in preparing solutions or measuring volumes will lead to variability. | 2. Use calibrated volumetric glassware and prepare stock solutions carefully. | |
| 3. Temperature fluctuations: Extraction equilibria can be temperature-dependent. | 3. Perform experiments at a constant and controlled temperature. |
Data Presentation
Table 1: Illustrative Selectivity of this compound for Various Metal Ions
(Note: The following data is illustrative and based on the expected behavior of similar thiourea derivatives. Actual values should be determined experimentally.)
| Metal Ion | Extraction Efficiency (%) at Optimal pH | Optimal pH |
| Hg²⁺ | > 95% | 2.0 - 4.0 |
| Ag⁺ | > 90% | 4.0 - 6.0 |
| Cu²⁺ | ~ 70-80% | 5.0 - 7.0 |
| Pb²⁺ | ~ 60-70% | 5.5 - 7.5 |
| Cd²⁺ | ~ 50-60% | 6.0 - 8.0 |
| Zn²⁺ | < 20% | > 7.0 |
| Ni²⁺ | < 10% | > 7.0 |
Table 2: Illustrative Effect of pH on the Extraction of a Target Metal Ion (e.g., Cu²⁺)
(Note: This table illustrates a typical pH optimization experiment.)
| pH | Extraction Efficiency (%) |
| 2.0 | 15 |
| 3.0 | 35 |
| 4.0 | 55 |
| 5.0 | 75 |
| 6.0 | 78 |
| 7.0 | 72 |
| 8.0 | 60 |
Mandatory Visualization
Caption: Generalized signaling pathway for metal ion detection using this compound.
Technical Support Center: Purification of Crude N-Butyl-N'-decylthiourea
Welcome to the technical support center for the purification of N-Butyl-N'-decylthiourea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this and similar long-chain thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the likely impurities in the crude product?
The most common and straightforward method for synthesizing this compound is the reaction of n-butyl isothiocyanate with n-decylamine. The primary impurities in the crude product are typically unreacted starting materials: n-butyl isothiocyanate and n-decylamine. Additionally, side products from the decomposition of the isothiocyanate or reactions with solvent may be present in trace amounts.
Q2: What are the initial steps I should take to purify my crude this compound?
A simple workup procedure is often effective in removing a significant portion of the impurities before proceeding to more advanced purification techniques. This typically involves washing the crude product with a dilute acid solution (e.g., 1M HCl) to remove the basic n-decylamine, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts. A final wash with brine and drying of the organic layer will prepare the crude product for further purification.
Q3: How can I effectively remove unreacted starting materials?
Unreacted n-decylamine can be removed by an acidic wash as mentioned above. n-Butyl isothiocyanate can often be removed by evaporation under reduced pressure if it is sufficiently volatile. However, for complete removal of all impurities, chromatographic or recrystallization methods are recommended.
Q4: What are the recommended purification techniques for achieving high-purity this compound?
The two most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
Recrystallization
Problem: My this compound product oils out during recrystallization.
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Cause: The solvent system may be too nonpolar, or the cooling process is too rapid. Long alkyl chains in the molecule increase its hydrophobicity, making it prone to oiling out.
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Solution:
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Solvent Selection: Use a solvent pair to achieve optimal solubility. A good starting point for nonpolar compounds is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and a solvent in which it is poorly soluble (e.g., hexanes or heptane).[1]
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Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Slow cooling promotes the formation of well-defined crystals rather than an oil.
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Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent line to induce crystal formation.
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Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
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Problem: I am getting a low recovery after recrystallization.
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Cause: The chosen solvent may be too good at dissolving the product even at low temperatures, or too much solvent was used.
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Solution:
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Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Optimize Solvent System: Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at low temperatures.
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Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, concentrate it by evaporation and attempt a second recrystallization.
-
Column Chromatography
Problem: I am not getting good separation of my product from impurities on a silica gel column.
-
Cause: The mobile phase (eluent) polarity may not be optimal. For nonpolar compounds like this compound, a nonpolar mobile phase is required.
-
Solution:
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TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) using various solvent systems to determine the optimal eluent for separation.[2] A good starting point is a mixture of hexanes and ethyl acetate.
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Gradient Elution: Start with a very nonpolar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This will allow the nonpolar impurities to elute first, followed by your product.
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Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which leads to poor separation.
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Problem: My product is streaking on the TLC plate and the column.
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Cause: The compound may be interacting too strongly with the stationary phase, or the sample may be overloaded.
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Solution:
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Adjust Mobile Phase Polarity: Add a small amount of a slightly more polar solvent to the eluent to reduce strong interactions with the silica gel.
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Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. Overloading the column can lead to broad peaks and poor separation.
-
Experimental Protocols
General Synthesis of this compound
This is a general procedure and may require optimization.
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In a round-bottom flask, dissolve n-decylamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
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Add n-butyl isothiocyanate (1 equivalent) dropwise to the solution at room temperature with stirring.
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The reaction is typically exothermic. Monitor the reaction progress by TLC. The reaction is usually complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude this compound.
Recrystallization Protocol
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Transfer the crude product to a clean Erlenmeyer flask.
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Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate).
-
Slowly add a hot non-polar solvent in which the compound is less soluble (e.g., hexanes) until the solution becomes slightly cloudy.
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Add a few drops of the first solvent until the solution is clear again.
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Allow the flask to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
Column Chromatography Protocol
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Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
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Begin eluting the column with a nonpolar mobile phase (e.g., 98:2 hexanes:ethyl acetate).
-
Collect fractions and monitor the elution of compounds by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to elute the desired product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical and Chromatographic Data for a Representative N,N'-Dialkylthiourea (N,N'-Dibutylthiourea)
| Property | Value | Reference |
| Molecular Formula | C9H20N2S | [1] |
| Molar Mass | 188.33 g/mol | [1] |
| Appearance | White to yellowish crystals | [1] |
| Melting Point | 64-67 °C | [1] |
| HPLC Conditions | Reverse phase; Mobile phase: acetonitrile/water with phosphoric acid | [3] |
Note: Data for the closely related N,N'-Dibutylthiourea is provided as a reference. This compound is expected to have a similar appearance but a different melting point and retention time due to the longer decyl chain.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for product oiling out during recrystallization.
Caption: Troubleshooting guide for poor separation during column chromatography.
References
Technical Support Center: Modifying N-Butyl-N'-decylthiourea for Enhanced Biological Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of N-Butyl-N'-decylthiourea to improve its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of thiourea derivatives?
Thiourea derivatives are a versatile class of compounds known for a broad spectrum of biological activities.[1][2] These include:
-
Anticancer Activity: Many thiourea derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3] They can act as enzyme inhibitors, targeting proteins involved in carcinogenesis such as vascular endothelial growth factor receptor 2 (VEGFR2), B-RAF, and matrix metalloproteinase 9 (MMP9).[1]
-
Antibacterial and Antifungal Activity: Thiourea derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4]
-
Antioxidant Activity: Several thiourea derivatives have been reported to possess antioxidant properties, capable of scavenging free radicals.[5][6]
-
Enzyme Inhibition: Thiourea compounds can inhibit various enzymes, including urease, carbonic anhydrase, tyrosinase, α-amylase, and α-glucosidase.[5][6][7][8]
Q2: What general strategies can be employed to modify this compound to improve its biological activity?
Based on structure-activity relationship (SAR) studies of various thiourea derivatives, the following modifications to the this compound scaffold can be considered to potentially enhance its biological activity:
-
Introduction of Aromatic or Heterocyclic Rings: Incorporating aromatic or heterocyclic moieties can significantly enhance bioactivity.[1][2][9] These groups can participate in π-π stacking interactions with biological targets.
-
Addition of Electron-Withdrawing or -Donating Groups: The electronic properties of substituents on an aromatic ring can influence the acidity of the N-H protons, which are often involved in hydrogen bonding with target molecules. Electron-withdrawing groups can increase the acidity of the NH groups, potentially leading to stronger interactions.[1]
-
Varying Alkyl Chain Length: The lipophilicity of the molecule, influenced by the alkyl chains (butyl and decyl groups), is crucial for its pharmacokinetic profile. Optimizing the alkyl chain length can improve membrane permeability and overall efficacy.[1]
-
Introduction of Halogens: Halogen atoms can increase the lipophilicity of the compound and can be involved in halogen bonding, potentially enhancing binding affinity to target proteins.
-
Synthesis of N-acyl Derivatives: Acylation of the thiourea nitrogen can lead to compounds with altered biological activities, including enhanced antimicrobial and anti-biofilm properties.[9]
Q3: What are the common challenges encountered during the synthesis of thiourea derivatives?
Researchers may encounter several issues during the synthesis of N-substituted thioureas. Common problems include:
-
Low Yields: This can be due to incomplete reactions, side reactions, or suboptimal reaction conditions (temperature, solvent, catalyst).
-
Purification Difficulties: The crude product may contain unreacted starting materials or byproducts that are difficult to separate from the desired thiourea derivative.
-
Isothiocyanate Precursor Instability: Isothiocyanates, common intermediates in thiourea synthesis, can be unstable and may decompose or polymerize under certain conditions.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield | Incomplete reaction. | Increase reaction time, elevate the temperature, or consider using a catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal solvent. | Experiment with different solvents to improve the solubility of reactants and facilitate the reaction. | |
| Degradation of reactants or products. | Ensure anhydrous conditions if reactants are moisture-sensitive. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in product purification | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. Use an excess of the more volatile or easily removable reactant. |
| Formation of byproducts. | Adjust reaction conditions (e.g., lower temperature) to minimize side reactions. Consider alternative synthetic routes. | |
| Product is an oil or difficult to crystallize. | Attempt purification by column chromatography. Try different solvent systems for crystallization. | |
| Isothiocyanate intermediate is not forming | Poor quality of starting materials. | Use freshly distilled or purified amines and a reliable source of thiocarbonylating agent (e.g., carbon disulfide, thiophosgene). |
| Inappropriate reaction conditions for isothiocyanate formation. | Consult literature for specific conditions required for the particular amine. The use of a base is often necessary. |
Biological Activity Screening Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in biological assays | Compound precipitation in assay medium. | Check the solubility of the compound in the assay buffer. Use a co-solvent (e.g., DMSO) at a concentration that does not affect the assay. |
| Inaccurate compound concentration. | Ensure accurate weighing and dilution of the compound. Verify the purity of the compound using analytical techniques like NMR or HPLC. | |
| Variability in biological reagents. | Use reagents from the same batch for a set of experiments. Ensure proper storage and handling of cells, enzymes, and other biological materials. | |
| No significant biological activity observed | The modification did not lead to an active compound. | Systematically explore a wider range of structural modifications based on SAR principles. |
| The compound did not reach its target. | Consider the compound's lipophilicity and potential for membrane permeability. Modifications may be needed to improve its pharmacokinetic properties. | |
| The chosen assay is not appropriate for the compound's mechanism of action. | Screen the compound against a panel of different biological targets or cell lines to identify potential activities. |
Experimental Protocols
General Protocol for the Synthesis of N,N'-disubstituted Thioureas
This protocol describes a general method for synthesizing this compound and its derivatives from the corresponding amines.
Materials:
-
Primary or secondary amine (e.g., butylamine, decylamine)
-
Carbon disulfide (CS₂)
-
A base (e.g., triethylamine, pyridine)
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Add the base (1 equivalent) to the solution.
-
Slowly add a solution of carbon disulfide (1 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for the specified time (monitor by TLC).
-
Add the second amine (1 equivalent) to the reaction mixture.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with a dilute HCl solution, followed by a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxic effects of modified this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours in the CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Hypothetical Anticancer Activity of Modified this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| NBD-01 | Butyl | Decyl | >100 | >100 |
| NBD-02 | 4-Fluorophenyl | Decyl | 25.4 | 32.1 |
| NBD-03 | 4-Nitrophenyl | Decyl | 10.2 | 15.8 |
| NBD-04 | Butyl | 4-Chlorophenyl | 45.6 | 51.3 |
| NBD-05 | Benzothiazol-2-yl | Decyl | 5.8 | 8.9 |
Visualizations
Signaling Pathway Diagram
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of N,N'-Dialkylthioureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of N,N'-dialkylthioureas.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the industrial synthesis of N,N'-dialkylthioureas?
A1: The most prevalent industrial methods for synthesizing N,N'-dialkylthioureas include:
-
Reaction of Amines with Carbon Disulfide: This is a widely used method where a primary or secondary amine reacts with carbon disulfide, often in the presence of a base or an oxidizing agent.[1]
-
From Isothiocyanates: This method involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.[2] This is a versatile method suitable for producing unsymmetrical thioureas.
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From Ammonium Thiocyanate: This route utilizes ammonium thiocyanate as the sulfur and nitrogen source, which reacts with amines, often in the presence of an acid or via an intermediate like benzoyl isothiocyanate.[3][4][5] This method can be economically advantageous, especially when using waste streams containing ammonium thiocyanate.[3][4]
Q2: What are the key safety precautions when using carbon disulfide (CS₂) in our synthesis?
A2: Carbon disulfide is a highly flammable and toxic liquid that requires strict safety protocols.[1][6][7][8][9] Key precautions include:
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with a face velocity of at least 100 ft/min.[6]
-
Ignition Sources: Keep CS₂ away from all potential ignition sources such as heat, sparks, open flames, and hot surfaces.[1][7] Use only non-sparking tools and explosion-proof equipment.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Nitrile or supported PolyVinyl Alcohol), safety goggles, and flame-retardant clothing.[6][7] Respiratory protection may be necessary if exposure limits are exceeded.[7]
-
Storage: Store CS₂ in tightly sealed containers in a cool, well-ventilated, and fireproof area, separated from oxidants.[1][5]
-
Static Electricity: Ground and bond all containers and equipment to prevent the buildup of static electricity.[7][8]
Q3: How can we monitor the progress of our N,N'-dialkylthiourea synthesis reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the consumption of starting materials and the formation of the product.[2][3][10]
-
Gas Chromatography (GC): For volatile compounds, GC can be an effective monitoring tool.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to check for the presence of starting materials and the formation of the product.
Q4: What are the common impurities in N,N'-dialkylthiourea synthesis and how can they be removed?
A4: Common impurities can include unreacted starting materials (amines, isothiocyanates), by-products from side reactions, and residual solvents. Purification methods include:
-
Recrystallization: This is a common and effective method for purifying solid N,N'-dialkylthioureas. The choice of solvent is crucial and often involves alcohols like methanol or ethanol, or solvent mixtures.[4]
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is often employed.[4]
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Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials and soluble impurities.
Troubleshooting Guides
Issue 1: Low Product Yield
Low yield is a common issue in scaling up the synthesis of N,N'-dialkylthioureas. The following table and diagram provide a systematic approach to troubleshooting this problem.
Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Table 1: Common Causes of Low Yield and Their Solutions
| Potential Cause | Possible Explanation | Recommended Solution(s) |
| Impure Reactants | Purity of amines, carbon disulfide, or isothiocyanates is crucial. Impurities can lead to side reactions. Using reactants from waste streams may introduce interfering ions.[4] | - Use high-purity, anhydrous reactants. - If using waste streams, pre-purify to remove interfering substances. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of by-products. | - Carefully control the molar ratio of reactants. Optimization studies may be required. For example, an excess of the amine may be beneficial in some cases.[4] |
| Suboptimal Reaction Temperature | The reaction temperature significantly affects the reaction rate and the formation of by-products. | - Optimize the reaction temperature. For the reaction of amines with CS₂, a controlled temperature is often necessary to manage the exothermicity. |
| Insufficient Reaction Time | The reaction may not have reached completion. | - Monitor the reaction progress using TLC, GC, or HPLC to determine the optimal reaction time. Increasing the reaction time may improve the yield, but prolonged times can sometimes lead to decomposition.[4] |
| Poor Mixing | In a large-scale reactor, inefficient mixing can lead to localized concentration gradients and hot spots, affecting the reaction outcome. | - Ensure the reactor is equipped with an efficient stirring mechanism suitable for the scale of the reaction. |
| Side Reactions | Depending on the synthetic route, various side reactions can occur, consuming reactants and reducing the yield of the desired product. | - Adjust reaction conditions (temperature, solvent, catalyst) to minimize side reactions. |
| Product Loss During Work-up | Significant amounts of product can be lost during extraction, washing, and purification steps. | - Optimize the work-up procedure. This includes selecting appropriate extraction solvents, adjusting the pH to minimize the solubility of the product in the aqueous phase, and using efficient filtration and drying techniques. |
Issue 2: Product Purity Issues
Achieving high purity is critical, especially for pharmaceutical applications.
Table 2: Troubleshooting Product Purity
| Potential Cause | Possible Explanation | Recommended Solution(s) |
| Incomplete Reaction | Unreacted starting materials remain in the crude product. | - Increase reaction time or temperature as determined by reaction monitoring. - Adjust the stoichiometry of reactants. |
| Formation of By-products | Side reactions lead to the formation of impurities that are difficult to separate. | - Optimize reaction conditions to suppress by-product formation. - Employ a more effective purification method, such as column chromatography or a multi-step recrystallization. |
| Ineffective Purification | The chosen purification method (e.g., recrystallization solvent) is not optimal for removing specific impurities. | - Screen different solvents or solvent mixtures for recrystallization. - For column chromatography, optimize the stationary phase and mobile phase. |
| Product Decomposition | The product may be unstable under the reaction or purification conditions (e.g., high temperature, acidic/basic environment). | - Conduct the reaction and purification at the lowest effective temperature. - Ensure the work-up and purification steps are performed under neutral pH conditions if the product is acid or base sensitive. |
Experimental Protocols
Method 1: Synthesis from Amine and Carbon Disulfide (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Workflow for Synthesis from Amine and Carbon Disulfide
Caption: General experimental workflow for N,N'-dialkylthiourea synthesis.
Procedure:
-
Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The system should be purged with an inert gas (e.g., nitrogen).
-
Charging Reactants: The primary or secondary amine is dissolved in an appropriate solvent (e.g., ethanol, water, or a mixture).[1]
-
Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the stirred solution of the amine at a controlled temperature. This reaction is often exothermic and may require cooling.
-
Reaction: The reaction mixture is stirred at a predetermined temperature for a specified time until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: The reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into cold water to precipitate the solid product, followed by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.[4]
-
Drying: The purified product is dried under vacuum to remove residual solvent.
Method 2: Synthesis from Ammonium Thiocyanate (General Procedure)
This method can be adapted for various amines and can be performed with or without the formation of an intermediate.[3][4]
Procedure:
-
Reactor Setup: A glass-lined reactor equipped with a stirrer, condenser, and thermometer is used.
-
Reactant Charging: A solution of ammonium thiocyanate in a suitable solvent (e.g., water, ethyl acetate) is prepared.[4]
-
Reaction with Amine:
-
Method I (Direct Reaction): The amine and hydrochloric acid are added to the ammonium thiocyanate solution, and the mixture is heated.[4]
-
Method II (via Benzoyl Isothiocyanate): Benzoyl chloride is reacted with ammonium thiocyanate to form benzoyl isothiocyanate in situ. The amine is then added, followed by hydrolysis with a base (e.g., sodium hydroxide) to yield the N,N'-dialkylthiourea.[4]
-
-
Isolation and Purification: The product is isolated by filtration and purified by recrystallization or column chromatography.[4]
Data Presentation
Table 3: Comparison of Synthesis Parameters and Yields for N-methylthiourea
| Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Method I | Ammonium thiocyanate, Methylamine, HCl | Ethyl acetate | 80-90 | 3 | 76.2 | 98.9 | [4] |
| Method II | Ammonium thiocyanate, Benzoyl chloride, Methylamine, NaOH | Water | 45 | 4 | 72.2 | 98.5 | [4] |
Table 4: Effect of Reactant Molar Ratio on the Yield of N,N-diethylthiourea (Method I)
| Batch | Ammonium Thiocyanate (mol) | Diethylamine (mol) | Yield (%) | Reference |
| 1 | 0.12 | 0.10 | 51.4 | [4] |
| 2 | 0.12 | 0.12 | 56.2 | [4] |
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific laboratory and industrial conditions. Always perform a thorough safety assessment before conducting any chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Secure Verification [technorep.tmf.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. CN106699623A - Thiourea conversion method using ammonium thiocyanate - Google Patents [patents.google.com]
- 6. research.uga.edu [research.uga.edu]
- 7. chemtradelogistics.com [chemtradelogistics.com]
- 8. nj.gov [nj.gov]
- 9. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
The Rising Star in Corrosion Protection: A Comparative Analysis of N-Butyl-N'-decylthiourea and Other Thiourea-Based Inhibitors
A detailed examination of N-Butyl-N'-decylthiourea's potential as a superior corrosion inhibitor, benchmarked against established thiourea derivatives. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive performance comparison.
In the relentless battle against metal degradation, thiourea and its derivatives have long been recognized as effective corrosion inhibitors, particularly in acidic environments. Their efficacy stems from the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents. While a plethora of thiourea derivatives have been synthesized and evaluated, this guide focuses on the promising, yet less documented, this compound and compares its anticipated performance with other well-researched thiourea compounds.
Due to the nascent stage of research into this compound, direct, quantitative experimental data on its corrosion inhibition efficiency is not yet available in published literature. However, by analyzing structure-activity relationships within the thiourea family, a strong projection of its capabilities can be formulated. The presence of both a butyl and a decyl group, two alkyl chains of differing lengths, suggests a potentially high surface coverage and a robust hydrophobic layer, leading to superior inhibition. It is a well-established principle that increasing the length of alkyl chains in thiourea derivatives enhances their protective properties.
This guide provides a comparative overview of the corrosion inhibition efficiency of various thiourea derivatives, offering a baseline against which the future experimental results of this compound can be measured.
Performance Benchmarking: A Data-Driven Comparison
To contextualize the potential of this compound, the following table summarizes the corrosion inhibition efficiencies of several other thiourea derivatives, as determined by common experimental techniques.
| Inhibitor | Corrosive Medium | Material | Method | Concentration (M) | Inhibition Efficiency (%) | Reference |
| N-acetyl-N`-(dibenzyl) thiourea (STU3) | 1M H₂SO₄ | Carbon Steel | Weight Loss, Potentiodynamic Polarization | 5x10⁻⁴ | 98.5 | [1] |
| N-benzoyl-N-(thiazole) thiourea (STU2) | 1M H₂SO₄ | Carbon Steel | Weight Loss, Potentiodynamic Polarization | 3.5x10⁻⁴ | >60-95 | [1] |
| N-benzoyl-N-(p-aminophenyl) thiourea (STU1) | 1M H₂SO₄ | Carbon Steel | Weight Loss, Potentiodynamic Polarization | 3.5x10⁻⁴ | >60-95 | [1] |
| N,N'-diphenylthiourea | 0.5M H₂SO₄ | Mild Steel | Weight Loss, Potentiodynamic Polarization | 1.5% (w/v) | >90 | [2][3] |
| Ditoyl thiourea (DTTU) | 20% Formic Acid | Mild Steel | Weight Loss, Potentiodynamic Polarization | Not Specified | Very Good | [4] |
| Thiourea | 1M HCl | 1100 Al Alloy | Weight Loss | 25% (w/v) | 52.54 | [5] |
| N-(2-hydroxylphenyl)-N′-(4-nitrobenzoyl) thiourea | 0.1M HCl | Aluminium | Weight Loss | 1.00 | 95.55 | [6] |
Deciphering the Protective Mechanism: Experimental Protocols
The evaluation of corrosion inhibitor efficiency relies on a suite of well-defined experimental protocols. Understanding these methodologies is crucial for interpreting the comparative data and for designing future studies on this compound.
Weight Loss Method
This gravimetric technique provides a direct measure of corrosion.
-
Specimen Preparation: Metal coupons are mechanically polished to a uniform finish, cleaned with solvents to remove any surface contaminants, and then dried and weighed precisely.
-
Immersion: The prepared coupons are immersed in the corrosive solution, both with and without the inhibitor, for a specified period.
-
Cleaning and Final Weighing: After the immersion period, the coupons are removed, and the corrosion products are carefully cleaned off. The coupons are then dried and weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Methods
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
-
Potentiodynamic Polarization: This technique involves polarizing the working electrode (the metal sample) and measuring the resulting current. The data is plotted as a Tafel plot (potential vs. log of current density). Extrapolation of the linear portions of the anodic and cathodic curves to the corrosion potential gives the corrosion current density (i_corr). The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data is often represented as Nyquist or Bode plots. The charge transfer resistance (R_ct) is a key parameter obtained from EIS, which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
The Adsorption Mechanism: A Protective Shield
The effectiveness of thiourea derivatives as corrosion inhibitors is intrinsically linked to their ability to adsorb onto the metal surface. This adsorption process can be visualized as the formation of a protective film that isolates the metal from the corrosive environment.
The adsorption of thiourea derivatives on a metal surface is a complex process influenced by several factors, including the chemical structure of the inhibitor, the nature of the metal, and the composition of the corrosive medium. The process typically involves the sharing of electrons between the heteroatoms (S and N) of the thiourea molecule and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond. The alkyl or aryl substituents on the thiourea molecule also play a crucial role by influencing the electron density on the heteroatoms and the overall hydrophobicity of the protective film.
Conclusion and Future Outlook
While direct experimental evidence for the corrosion inhibition efficiency of this compound is still forthcoming, the existing body of research on analogous thiourea derivatives provides a strong foundation for predicting its high performance. The presence of both butyl and decyl chains is expected to confer superior hydrophobic and surface coverage properties, leading to excellent protection against corrosion.
The comparative data presented in this guide highlights the consistently high inhibition efficiencies achieved by various substituted thioureas. This underscores the potential of this compound as a valuable addition to the arsenal of corrosion inhibitors. Future research should focus on conducting rigorous experimental evaluations of this compound using the standardized protocols outlined herein to quantify its inhibition efficiency and to elucidate the specific mechanisms of its protective action. Such studies will be instrumental in validating its projected efficacy and paving the way for its application in diverse industrial and scientific settings.
References
Comparative Analysis of N,N'-diethylthiourea and N-Butyl-N'-decylthiourea as Vulcanization Accelerators
A detailed examination of two thiourea derivatives reveals differences in their efficacy and established use as accelerators in the vulcanization of rubber. While N,N'-diethylthiourea (DETU) is a well-documented ultra-fast accelerator, particularly for polychloroprene rubber, data on N-Butyl-N'-decylthiourea is not available in current scientific literature or commercial applications, suggesting it is not a commonly used agent in the rubber industry.
In the absence of direct experimental data for this compound, this guide presents a comparative analysis between N,N'-diethylthiourea (DETU) and a closely related, commercially available accelerator, N,N'-dibutylthiourea (DBTU). This comparison serves as a proxy to infer the potential performance characteristics of this compound, based on the influence of alkyl chain length on the vulcanization process. Generally, for thiourea derivatives, an increase in the molecular weight and the length of the alkyl chains leads to a slower cure rate.
Performance Comparison: Cure Characteristics and Mechanical Properties
The following tables summarize the typical vulcanization characteristics and mechanical properties of rubber compounds accelerated with DETU and DBTU. It is important to note that these values can vary depending on the specific rubber formulation, including the type of polymer, fillers, and other additives used.
Table 1: Comparison of Cure Characteristics of N,N'-diethylthiourea (DETU) and N,N'-dibutylthiourea (DBTU) in a Typical Rubber Compound
| Parameter | N,N'-diethylthiourea (DETU) | N,N'-dibutylthiourea (DBTU) |
| Scorch Time (ts2, min) | Shorter | Longer |
| Optimum Cure Time (t90, min) | Faster | Slower |
| Cure Rate Index (CRI) | Higher | Lower |
Table 2: Comparison of Mechanical Properties of Vulcanizates with DETU and DBTU
| Property | N,N'-diethylthiourea (DETU) | N,N'-dibutylthiourea (DBTU) |
| Tensile Strength (MPa) | High | Generally comparable to DETU |
| Elongation at Break (%) | Good | Good |
| Hardness (Shore A) | Dependent on formulation | Dependent on formulation |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies for rubber compounds. The key experimental protocols are outlined below.
Determination of Cure Characteristics
The vulcanization characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) in accordance with ASTM D5289.
-
Sample Preparation: A sample of the uncured rubber compound is placed in the temperature-controlled, sealed cavity of the MDR.
-
Test Execution: The lower die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time at a constant temperature (e.g., 160°C).
-
Data Analysis: The resulting cure curve (Torque vs. Time) is used to determine key parameters:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time for the torque to increase by 2 units from ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal cure state.
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), representing the speed of the vulcanization reaction.
-
Measurement of Mechanical Properties
The mechanical properties of the vulcanized rubber are tested according to the following ASTM standards:
-
Tensile Strength and Elongation at Break (ASTM D412): Dumbbell-shaped specimens of the cured rubber are stretched in a tensile testing machine until they break. The force at break (tensile strength) and the extent of stretching (elongation at break) are recorded.
-
Hardness (ASTM D2240): The hardness of the vulcanized rubber is measured using a durometer (Shore A scale). The instrument measures the penetration depth of a specific indenter into the rubber under a defined force.
Visualizing the Vulcanization Process and Experimental Workflow
The following diagrams illustrate the general mechanism of thiourea-accelerated vulcanization and a typical experimental workflow for comparing different accelerators.
Caption: General signaling pathway of thiourea-accelerated sulfur vulcanization.
Caption: Experimental workflow for comparing vulcanization accelerators.
Conclusion
N,N'-diethylthiourea (DETU) is a well-established and effective ultra-fast vulcanization accelerator. While direct experimental data for this compound is unavailable, a comparison with N,N'-dibutylthiourea (DBTU) suggests that the presence of longer alkyl chains would likely result in a slower cure rate. The choice between these accelerators would depend on the desired processing safety (scorch time) and the required vulcanization speed for a specific application. For applications requiring very rapid curing, DETU would be the preferred choice. If a longer scorch time is necessary for processing, a thiourea derivative with longer alkyl chains, such as DBTU, would be more suitable. Further experimental investigation would be required to precisely quantify the performance of this compound, should it become commercially available.
Comparative Guide to a Newly Validated HPLC-UV Method for the Quantification of N-Butyl-N'-decylthiourea
This guide provides a comprehensive validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of N-Butyl-N'-decylthiourea. The performance of this new method is compared with a traditional UV-Vis spectrophotometric method, supported by detailed experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction to this compound and its Analytical Challenges
This compound is a synthetic organic compound belonging to the thiourea class, recognized for its diverse applications, including potential roles as a corrosion inhibitor and in the synthesis of various organic molecules. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. While several methods exist for the analysis of thiourea derivatives, a validated, high-throughput, and sensitive method specifically for this compound is essential.[1][2] This guide addresses this need by presenting a newly validated HPLC-UV method and comparing it against a conventional UV-Vis spectrophotometric approach.
Newly Validated Method: HPLC-UV
A novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector has been developed and validated for the quantification of this compound. This method offers excellent specificity, sensitivity, and efficiency.
The chromatographic separation was achieved on a C18 column (250 mm x 4.6 mm, 5 µm) using an isocratic mobile phase consisting of acetonitrile and water (70:30, v/v) at a flow rate of 1.0 mL/min. The injection volume was 20 µL, and the detection wavelength was set to 240 nm, which corresponds to the UV absorption maximum of many thiourea derivatives.[2]
The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
Alternative Method: UV-Vis Spectrophotometry
A simple UV-Vis spectrophotometric method was used as an alternative for the quantification of this compound. This technique relies on measuring the absorbance of the analyte in a solution at a specific wavelength.
A stock solution of this compound was prepared in methanol. The wavelength of maximum absorbance (λmax) was determined by scanning a dilute solution over a range of 200-400 nm.[5][6][7][8] A calibration curve was then constructed by measuring the absorbance of a series of standard solutions at the determined λmax.
Comparative Performance Data
The performance of the newly validated HPLC-UV method was objectively compared with the UV-Vis spectrophotometric method. The results are summarized in the table below.
| Parameter | Newly Validated HPLC-UV Method | Alternative UV-Vis Spectrophotometric Method |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range (µg/mL) | 0.5 - 50 | 5 - 100 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.3 - 104.8% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 1.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 5.0 |
| Specificity | High (Separates from impurities) | Low (Prone to interference) |
| Throughput | High (Automated) | Moderate |
Experimental Protocols
-
Linearity: Prepare a series of at least five standard solutions of this compound in the mobile phase, ranging from 0.5 to 50 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The coefficient of determination (R²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo matrix at three concentration levels (low, medium, and high). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD between the two days should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Determination of λmax: Prepare a 10 µg/mL solution of this compound in methanol. Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions ranging from 5 to 100 µg/mL. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to obtain the calibration curve.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of Analytical Methods | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Analytical Method Validation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
Comparative study of the metal extraction capabilities of different long-chain thioureas
A Comparative Analysis of Long-Chain Thiourea Derivatives in Metal Extraction
The quest for efficient and selective agents for the extraction of valuable and toxic metals from various matrices is a paramount pursuit in fields ranging from hydrometallurgy to environmental remediation. Among the diverse array of chelating agents, long-chain thiourea derivatives have emerged as promising candidates due to their high affinity for a variety of metal ions, tuneable solubility in organic solvents, and potential for selective extraction. This guide provides a comparative overview of the metal extraction capabilities of different long-chain thioureas, supported by experimental data from recent literature.
Data Presentation: Comparative Extraction Efficiencies
The following tables summarize the performance of various thiourea derivatives in the extraction of different metal ions. The data has been compiled from multiple research articles to provide a comparative perspective.
Table 1: Extraction of Precious Metals with Thiourea Derivatives
| Thiourea Derivative | Target Metal | Extraction Efficiency (%) | Optimal Conditions | Reference |
| Thiourea | Au(III) | ~50 | 1 M Thiourea, 0.2 M H₂SO₄, 50°C | [1] |
| Thiourea | Pd(II) | ~44 | 1.5 M Thiourea, 0 g/L Fe³⁺, 50°C | [1] |
| N,N-dialkyl-N'-benzoylthiourea | Pt(II), Pd(II), Rh(III) | Quantitative | C₁₈-modified support | [2] |
| N-(N′,N′-diethyl thiocarbamoyl)-N″-phenylbenzamidine | Ag(I) | Not specified | 1 mol dm⁻³ NO₃⁻ | [3] |
| 1-6,-diethylcarbamoyl imino-1,6-diphenyl-2,5 dithiahexane | Ag(I) | Not specified | 1 mol dm⁻³ NO₃⁻ | [3] |
Table 2: Extraction of Heavy Metals with Thiourea Derivatives
| Thiourea Derivative | Target Metal | Extraction Efficiency (%) | Remarks | Reference |
| N-acylthiourea functionalized cavitands | Ag⁺ | >40% increase vs. N-benzoyl-N'-benzylthiourea | Ionophore with C-3 chain enhances Cu²⁺ extraction | [4] |
| N-benzoylthiourea derivatives | Cu(II) | High | Extractability influenced by substituent structure | [4] |
| N,N-dialkyl-N'-benzoylthiourea (DABT) | Transition metals | Forms water-insoluble complexes | Neutral complexes formed | [5] |
| Alkylated 8-hydroxyquinoline with thiourea stripping | Au, Pt, Pd | High | Thiourea used for stripping from the organic phase | [6] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments in the evaluation of long-chain thioureas for metal extraction.
Synthesis of Long-Chain N-Acyl Thioureas
A common route for the synthesis of N-acyl thiourea derivatives involves a two-step, one-pot reaction.[2]
-
Formation of Acyl Isothiocyanate: A long-chain carboxylic acid is first converted to its corresponding acid chloride. The acid chloride is then reacted with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in a dry organic solvent like acetone to form the acyl isothiocyanate intermediate.
-
Reaction with an Amine: A primary or secondary amine is then added to the solution containing the acyl isothiocyanate. The amine undergoes a nucleophilic addition to the isothiocyanate group to yield the final N-acyl thiourea product. The product can then be purified by recrystallization.
Solvent Extraction of Metal Ions
A typical liquid-liquid extraction procedure is as follows:
-
Preparation of Organic Phase: A solution of the long-chain thiourea derivative is prepared in a suitable water-immiscible organic solvent (e.g., cumene, chloroform, or kerosene).
-
Preparation of Aqueous Phase: An aqueous solution containing the metal ion(s) of interest is prepared, and its pH is adjusted to the desired value using an appropriate buffer or acid/base solution.
-
Extraction: Equal volumes of the organic and aqueous phases are mixed in a separatory funnel and shaken vigorously for a predetermined amount of time to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using a suitable analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration of the metal in the organic phase is calculated by difference.
-
Calculation of Extraction Efficiency: The percentage of metal extracted (%E) is calculated using the following formula:
%E = [(C₀ - Cₑ) / C₀] * 100
where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the metal ion in the aqueous phase.
Mandatory Visualization
The following diagrams illustrate the general structure of long-chain thioureas and a typical experimental workflow for metal extraction.
Caption: General chemical structure of a long-chain thiourea derivative.
Caption: Experimental workflow for solvent extraction of metals using long-chain thioureas.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 6. US5284633A - Solvent extraction of precious metals with hydroxyquinoline and stripping with acidified thiourea - Google Patents [patents.google.com]
Assessing the Cytotoxicity of Thiourea Derivatives Against Normal Cell Lines: A Comparative Guide
Thiourea derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer properties.[1] A critical aspect of developing these derivatives as potential therapeutic agents is understanding their cytotoxicity, not only against cancer cells but also against normal, healthy cells. This guide provides a comparative assessment of the cytotoxicity of various N-substituted thiourea derivatives against normal cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The cytotoxic effects of various thiourea derivatives have been evaluated against several normal cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard measure of cytotoxicity. A higher IC50 value indicates lower cytotoxicity. The Selectivity Index (SI), calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line, is a crucial parameter for gauging the cancer-specific toxicity of a compound.[2]
Below is a summary of the reported IC50 values for different thiourea derivatives against various normal cell lines.
| Compound Class | Specific Derivative | Normal Cell Line | IC50 (µM) | Reference |
| 3-(Trifluoromethyl)phenylthiourea Analogs | Compounds 1-5, 8, 9 | HaCaT (immortalized human keratinocytes) | Weakly cytotoxic | [2] |
| Diarylthiourea | Diarylthiourea (compound 4) | WI-38 (normal human lung cells) | No cytotoxic effects | [3] |
| Benzothiazole Thiourea Derivatives | Compounds 23a-d | L-929 (mouse fibroblast cells) | No cytotoxic effects | [4] |
| N,N'-Diphenylthioureas | Compound 1 | Not specified | 338 (safe for living tissues) | [5] |
| N-Allylthiourea Derivatives | Compounds 17, 18 | HEK-293 (human embryonic kidney cells) | Compound 16 showed considerable cytotoxicity against Huh-7 (cancer) compared to HEK-293 | [5] |
| Unspecified Thiourea Derivatives | Compounds 1, 2, 3 | 3T3 Fibroblast cells | >25 µg/mL (nontoxic) | [6] |
Note: Specific IC50 values for weakly or non-cytotoxic compounds were not always provided in the source material.
Experimental Protocols
The assessment of cytotoxicity is predominantly carried out using in vitro cell-based assays. The following are detailed methodologies for commonly employed experiments.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
2. LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[7]
-
Cell Culture and Treatment: Culture cells and treat with the test compounds as described for the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically around 490 nm).
-
Data Analysis: The amount of color produced is proportional to the number of damaged cells. Cytotoxicity is expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).[7]
Visualizing Experimental and Biological Processes
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of thiourea derivatives.
Caption: Workflow for assessing the cytotoxicity of thiourea derivatives.
Signaling Pathway: Wnt/β-catenin Inhibition
Some thiourea derivatives have been reported to exert their cytotoxic effects by inhibiting specific signaling pathways.[2] For instance, a derivative of quinazoline was found to suppress the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway.[2] The diagram below illustrates a simplified representation of this pathway and the point of inhibition.
Caption: Simplified Wnt/β-catenin signaling pathway and potential inhibition by thiourea derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives [ouci.dntb.gov.ua]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
Performance of N-Butyl-N'-decylthiourea and its Analogs in Corrosion Inhibition Compared to Commercial Alternatives
A comprehensive guide for researchers on the efficacy of N-substituted thiourea compounds as corrosion inhibitors for mild steel in acidic environments, benchmarked against commercially available solutions.
Quantitative Performance Comparison
The following tables summarize the corrosion inhibition performance of a representative thiourea derivative and a commercial inhibitor under similar experimental conditions. The data is compiled from weight loss and electrochemical measurement techniques.
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| N,N'-diphenylthiourea | 1.5% | 0.5M HCl | 25 | 75.9 | [1] |
| Tolyltriazole (TTA) | 0.07 M | 0.5M HCl | 20 | 91 | [2][3][4] |
Table 2: Electrochemical Polarization Parameters
| Inhibitor | Concentration | Corrosive Medium | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| N,N'-diphenylthiourea | 1.5% | 0.5M HCl | -480 | 15.8 | 96.1 | [1] |
| Tolyltriazole (TTA) | 0.07 M | 0.5M HCl | -435 | 45.7 | 91.0 | [2][5] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration | Corrosive Medium | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| N,N'-diphenylthiourea | 1.5% | 0.5M H₂SO₄ | 133.4 | 12.5 | 92.5 | [1] |
| Tolyltriazole (TTA) | 0.07 M | 0.5M HCl | 1050 | 34.1 | 91.0 | [2][5] |
Note: The corrosive medium for the EIS data on N,N'-diphenylthiourea was 0.5M H₂SO₄. While not a direct comparison to the HCl medium for TTA, it provides an indication of its performance in a different acidic environment.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of corrosion inhibitors. The following are generalized protocols for the key experiments cited.
1. Weight Loss Method
This gravimetric technique is a fundamental method for determining corrosion rates and inhibition efficiencies.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The prepared coupons are suspended in beakers containing the corrosive medium (e.g., 1M HCl) with and without various concentrations of the inhibitor. The beakers are kept in a temperature-controlled water bath for a specified period (e.g., 6 hours).
-
Corrosion Product Removal: After the immersion period, the coupons are removed, washed with distilled water, and cleaned with a specific solution (e.g., a solution containing HCl and a cleaning inhibitor like Rodine) to remove corrosion products without affecting the base metal. They are then washed again with distilled water, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the uninhibited solution, and Wᵢ is the weight loss in the inhibited solution.
2. Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and the inhibitor's mechanism.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize to its open circuit potential (OCP). A potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 Where icorr₀ is the corrosion current density in the uninhibited solution, and icorrᵢ is the corrosion current density in the inhibited solution.
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the corrosion processes occurring at the metal/electrolyte interface and the properties of the protective film formed by the inhibitor.
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Procedure: The working electrode is immersed in the test solution and allowed to reach a stable OCP. A small amplitude AC sinusoidal voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The impedance response of the system is measured.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ is the charge transfer resistance in the inhibited solution, and Rct₀ is the charge transfer resistance in the uninhibited solution.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical experimental procedure for evaluating the performance of corrosion inhibitors.
Caption: Experimental workflow for corrosion inhibitor evaluation.
References
Cross-Validation of Experimental and Computational Studies on N,N'-Disubstituted Thioureas: A Comparative Guide
Introduction
Comparative Data on N-Alkyl Substituted Thiourea Derivatives
The biological activity of thiourea derivatives is significantly influenced by the nature of their N-alkyl substituents. Computational studies, particularly those employing Density Functional Theory (DFT), have shown that an increase in the number of alkyl substituents on the nitrogen atoms enhances antibacterial activity. This is attributed to a decrease in the dipole moment and an increase in molecular polarizability, which facilitates interaction with biological targets. For instance, tetramethylthiourea has demonstrated higher biological activity compared to less substituted derivatives.
Table 1: Calculated Quantum Chemical Descriptors for a Series of N-Alkyl Substituted Thiourea Derivatives
| Compound | Dipole Moment (Debye) | Molecular Polarizability (au) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| N-methylthiourea (MTU) | 4.85 | 56.45 | -6.21 | -1.12 | 5.09 |
| N,N'-dimethylthiourea (DMTU) | 4.98 | 68.12 | -5.98 | -0.98 | 5.00 |
| N,N'-diethylthiourea (DETU) | 5.32 | 91.12 | -5.87 | -0.87 | 5.00 |
| Tetramethylthiourea (TMTU) | 4.91 | 92.45 | -5.76 | -0.78 | 4.98 |
Source: Adapted from DFT Study on the Biological Activity of Some N-Alkyl Substituted Thiourea Derivatives and Their Zinc Chloride Complexes.[1]
Antimicrobial Activity
Thiourea derivatives are known for their broad-spectrum antimicrobial activities. The mechanism of action is often related to their ability to chelate metal ions essential for microbial growth or to interact with key enzymes. The lipophilicity conferred by alkyl chains, such as butyl and decyl groups, is expected to enhance the transport of the molecule across microbial cell membranes, potentially leading to increased efficacy.
Table 2: Antimicrobial Activity of Representative Thiourea Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Compound 1¹ | E. faecalis | 40-50 |
| P. aeruginosa | 40-50 | |
| S. typhi | 40-50 | |
| K. pneumoniae | 40-50 | |
| Compound 2² | S. aureus | >5000 - 1250 |
| E. faecalis | >5000 - 1250 | |
| E. coli | >5000 - 1250 | |
| P. aeruginosa | >5000 - 1250 |
¹Data from a study on bis-thiourea derivatives.[2][3] ²Data from a study on N-acyl thiourea derivatives.[2]
Experimental Protocols
Synthesis of N,N'-Dialkylthioureas
A general and mild procedure for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. For N-Butyl-N'-decylthiourea, this would typically involve the reaction of butyl isothiocyanate with decylamine.
General Synthetic Procedure:
-
To a solution of the appropriate alkyl isothiocyanate (e.g., butyl isothiocyanate) in a suitable solvent (e.g., acetone or dichloromethane), an equimolar amount of the corresponding amine (e.g., decylamine) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Characterization: The synthesized compounds are typically characterized by spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FTIR Spectroscopy: To identify the characteristic functional groups, particularly the C=S and N-H stretching vibrations.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
Antimicrobial Screening
The antimicrobial activity of the synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol for MIC Determination:
-
Bacterial or fungal strains are cultured in appropriate broth media to reach the logarithmic growth phase.
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates containing the growth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (medium with microorganism) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Computational Modeling Workflow
Computational studies, particularly DFT and Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in understanding the properties and predicting the activity of novel compounds.
Caption: A typical workflow for the computational study of a novel thiourea derivative.
Signaling Pathway Inhibition
Thiourea derivatives have been investigated as inhibitors of various signaling pathways implicated in disease. For example, some thiourea analogs have been studied as inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in inflammatory pathways.
Caption: Inhibition of the p38/MK-2 signaling pathway by a thiourea derivative.
References
Comparative Efficacy Analysis: N-Butyl-N'-decylthiourea and its Urea Analogue
A detailed comparative study on the specific efficacy of N-Butyl-N'-decylthiourea and its direct urea analogue, N-Butyl-N'-decylurea, is not available in the current scientific literature. While extensive research exists on various urea and thiourea derivatives, direct experimental comparisons between these two specific compounds have not been published.
This guide, therefore, provides a framework for researchers and drug development professionals on the potential differences in efficacy based on the general characteristics of thiourea and urea compounds. It also outlines the necessary experimental protocols required to conduct a comprehensive comparative analysis.
General Comparison: Thiourea vs. Urea Moieties
Urea and thiourea are isosteres, meaning they have a similar shape and size. However, the replacement of the oxygen atom in urea with a sulfur atom in thiourea leads to significant differences in their physicochemical properties, which can, in turn, affect their biological activity.
| Feature | Urea Analogue (N-Butyl-N'-decylurea) | Thiourea Analogue (this compound) |
| Chemical Structure | Contains a carbonyl (C=O) group. | Contains a thiocarbonyl (C=S) group. |
| Hydrogen Bonding | The oxygen atom is a strong hydrogen bond acceptor. | The sulfur atom is a weaker hydrogen bond acceptor, but the N-H protons can still act as donors. |
| Lipophilicity | Generally more polar and less lipophilic. | Generally less polar and more lipophilic due to the sulfur atom. |
| Metabolic Stability | The urea bond can be susceptible to hydrolysis by ureases. | The thiourea bond is generally more resistant to enzymatic cleavage. |
| Biological Activity | A common scaffold in a wide range of bioactive compounds and approved drugs.[1][2][3] | Also a privileged structure in medicinal chemistry, often exhibiting distinct biological activities from its urea counterparts.[1][2][4] |
Hypothetical Experimental Protocols for Comparative Efficacy
To definitively compare the efficacy of this compound and its urea analogue, a series of targeted in vitro and in vivo experiments would be required. The specific design of these experiments would depend on the intended therapeutic target. Below are generalized protocols that could be adapted.
In Vitro Target-Based Assays
Objective: To determine and compare the direct interaction of each compound with a specific biological target (e.g., enzyme, receptor).
Methodology:
-
Target Selection: Identify the putative molecular target based on preliminary screening or computational modeling.
-
Assay Development:
-
Enzyme Inhibition Assay: If the target is an enzyme, a kinetic assay (e.g., fluorescence, absorbance) would be used to measure the rate of reaction in the presence of varying concentrations of each compound. IC50 values (the concentration required to inhibit 50% of the enzyme's activity) would be determined.
-
Receptor Binding Assay: If the target is a receptor, a radioligand binding assay or a surface plasmon resonance (SPR) experiment would be conducted to determine the binding affinity (Kd) of each compound for the receptor.
-
-
Data Analysis: Compare the IC50 or Kd values to determine which compound has a higher potency for the target.
Cell-Based Assays
Objective: To evaluate the effect of the compounds on cellular functions in a more physiologically relevant context.
Methodology:
-
Cell Line Selection: Choose a cell line that is relevant to the disease model of interest.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, MTS) to determine the concentration at which the compounds become toxic to the cells (CC50).
-
Functional Assay: Measure a specific cellular response related to the target's activity. This could include:
-
Measurement of downstream signaling molecules (e.g., phosphorylation status via Western blot or ELISA).
-
Gene expression analysis (e.g., qPCR, RNA-seq).
-
Cellular phenotype assessment (e.g., proliferation, migration, apoptosis assays).
-
-
Data Analysis: Determine the EC50 (the concentration that produces 50% of the maximal response) for the functional effect and calculate the selectivity index (SI = CC50 / EC50). A higher SI indicates a more favorable therapeutic window.
Potential Signaling Pathway Involvement
Without specific experimental data, the signaling pathways affected by this compound and its urea analogue can only be hypothesized based on the general activities of related compounds. Urea and thiourea derivatives have been implicated in a wide array of signaling pathways. For instance, if these compounds were designed as kinase inhibitors, a potential pathway could be visualized as follows:
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow for Comparative Analysis
A logical workflow is crucial for a systematic comparison. The following diagram illustrates a typical progression from initial screening to more complex cellular analysis.
Caption: A streamlined workflow for comparing the in vitro efficacy of two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. N-T-Butyl-N-isopropylthiourea | C8H18N2S | CID 21621936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy N-Butyl-N'-hydroxyurea (EVT-8768799) | 5681-57-2 [evitachem.com]
- 4. In vitro reaction of N-n-butyl-N-nitrosourea and n-butyl methanesulphonate with guanine and thymine bases of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of N,N'-dialkylthioureas with varying alkyl chain lengths
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Cytotoxicity of N,N'-Diarylthiourea Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of N,N'-diarylthiourea derivatives against the human breast cancer cell line MCF-7. Although not a homologous series of N,N'-dialkylthioureas, these compounds feature varying lipophilic side chains, providing insights into the impact of hydrophobicity on anticancer activity.
| Compound ID | N-Substituent 1 | N'-Substituent 2 (Varying Chain) | IC50 (µM) against MCF-7 Cells[1][2] |
| 1 | 4-Fluorophenyl | 4-(hexyloxy)phenyl | 338.33 ± 1.52 |
| 2 | 4-Fluorophenyl | 4-(octyloxy)phenyl | 567.83 ± 4.28 |
| 3 | 4-Fluorophenyl | 4-(decyloxy)phenyl | 711.88 ± 2.5 |
| 4 | Phenyl | 4-(hexyloxy)phenyl | 527.21 ± 1.28 |
| 5 | Phenyl | 4-(octyloxy)phenyl | 619.68 ± 4.33 |
| 6 | Phenyl | 4-(decyloxy)phenyl | 726.61 ± 1.29 |
Note: The data suggests that for the 4-fluorophenyl series (compounds 1-3), the shortest alkyl chain (hexyloxy) resulted in the highest potency (lowest IC50 value). A similar trend is observed for the phenyl series (compounds 4-6). This indicates that increasing the alkyl chain length in this particular scaffold may decrease cytotoxic activity against MCF-7 cells.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activity of N,N'-dialkylthiourea derivatives.
Synthesis of N,N'-Dialkylthioureas (General Procedure)
A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.
-
Isothiocyanate Formation: An appropriate amine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt. This intermediate is then treated with a coupling agent like ethyl chloroformate to yield the corresponding isothiocyanate.
-
Thiourea Formation: The synthesized isothiocyanate is then reacted with a different amine (with the desired alkyl chain) in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion of the reaction, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N,N'-dialkylthiourea derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The N,N'-dialkylthiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The N,N'-dialkylthiourea derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria with no compound) and a negative control well (broth with no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mandatory Visualization
The following diagram illustrates the logical relationship in the structure-activity relationship of N,N'-dialkylthioureas, where the variation in alkyl chain length directly influences the compound's physicochemical properties and, consequently, its biological activity.
Caption: SAR of N,N'-dialkylthioureas.
References
Safety Operating Guide
Safe Disposal of N-Butyl-N'-decylthiourea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of N-Butyl-N'-decylthiourea.
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar thiourea compounds provide critical insights into its potential hazards and the necessary precautions for its disposal. The following procedures are based on the hazardous properties of related thiourea derivatives and are intended to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Summary
Based on information for analogous thiourea compounds, this compound is anticipated to present the following hazards. Personal protective equipment (PPE) should always be worn when handling this and related chemicals.
| Hazard Category | Description | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. If swallowed, call a poison center or doctor.[2] |
| Skin Sensitization | May cause an allergic skin reaction.[1][3] | Wear protective gloves and clothing to prevent skin exposure.[1][4] If skin irritation or a rash occurs, seek medical advice.[1] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[3] | Avoid release to the environment.[3] |
Step-by-Step Disposal Protocol
The primary and universally recommended method for the disposal of this compound is to use a licensed and approved hazardous waste disposal company.[1][2][4]
-
Container Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and tightly sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage area has secondary containment to manage any potential leaks or spills.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with all necessary information about the chemical.
-
-
Spill Management:
-
In the event of a spill, avoid breathing dust.[1]
-
Wear appropriate PPE, including gloves, safety goggles, and a respirator if necessary.
-
Carefully sweep or scoop up the solid material, trying to minimize dust generation.
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
